Pomalidomide-propargyl
Description
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Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-ynylamino)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-8-17-10-5-3-4-9-13(10)16(23)19(15(9)22)11-6-7-12(20)18-14(11)21/h1,3-5,11,17H,6-8H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLSNEYLHJEMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-Propargyl in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A key component in many successful PROTACs is the E3 ligase-recruiting moiety. Pomalidomide, a derivative of thalidomide, has emerged as a highly effective recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of the mechanism of action of pomalidomide, with a specific focus on its propargyl-functionalized form, in the context of PROTACs. We will delve into the molecular interactions, signaling pathways, quantitative performance metrics, and detailed experimental protocols essential for the research and development of pomalidomide-based PROTACs.
Introduction: The Role of Pomalidomide in PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Pomalidomide's utility in PROTACs stems from its well-characterized ability to bind to Cereblon (CRBN), the substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2] By incorporating pomalidomide into a PROTAC, the target protein is brought into close proximity to the CRBN E3 ligase, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[3] This event-driven mechanism allows for the catalytic degradation of target proteins, offering potential advantages over traditional occupancy-based inhibitors.[4]
The propargyl group, an alkyne functional group, is often introduced onto the pomalidomide scaffold. This modification provides a versatile chemical handle for the facile and efficient conjugation of pomalidomide to a linker or a POI-binding ligand via copper-catalyzed azide-alkyne cycloaddition, a "click chemistry" reaction.[5][6] This modular approach greatly facilitates the synthesis and rapid generation of PROTAC libraries for screening and optimization.[7]
Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action of a pomalidomide-propargyl-based PROTAC can be dissected into several key steps, culminating in the degradation of the target protein.
2.1. Ternary Complex Formation: The cornerstone of PROTAC efficacy is the formation of a stable ternary complex consisting of the target protein, the PROTAC molecule, and the CRBN E3 ligase.[8] The pomalidomide moiety of the PROTAC binds to CRBN, while the other ligand binds to the target protein. The linker plays a crucial role in enabling a productive conformation of this complex.
2.2. Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[9]
2.3. Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. The proteasome unfolds and proteolytically cleaves the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation.[3]
Signaling Pathways and Experimental Workflows
The signaling cascade initiated by a this compound PROTAC and the typical experimental workflow for its characterization are illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC characterization.
Quantitative Data Presentation
The efficacy of pomalidomide-based PROTACs is quantified by several key parameters, including binding affinity to CRBN, and cellular degradation potency (DC50) and efficacy (Dmax).
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFRWT | A549 | 32.9 | 96 | [4] |
| Compound 15 | EGFRWT | A549 | 43.4 | N/A | [4] |
| ZQ-23 | HDAC8 | N/A | 147 | 93 | [2] |
| NC-1 | BTK | Mino | 2.2 | 97 | [10] |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [11] |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | [11] |
Table 1: Cellular Degradation Potency and Efficacy of Pomalidomide-Based PROTACs. N/A: Not Available.
| Ligand | Binding Affinity (IC50) to CRBN | Assay Method | Reference |
| Pomalidomide | 1.2 µM | TR-FRET | [12] |
| Lenalidomide | 1.5 µM | TR-FRET | [12] |
| CC-220 | 60 nM | TR-FRET | [12] |
Table 2: Comparative Binding Affinities of Ligands to Cereblon (CRBN).
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of this compound PROTACs.
5.1. PROTAC Synthesis via Copper-Catalyzed Click Chemistry
This protocol outlines the general steps for conjugating a this compound moiety to an azide-functionalized POI ligand.
-
Materials: this compound, azide-functionalized POI ligand, copper(II) sulfate pentahydrate, sodium ascorbate, solvent (e.g., DMF/water or t-BuOH/water).
-
Procedure:
-
Dissolve the azide-functionalized POI ligand (1.0 eq) and this compound (1.05 eq) in the chosen solvent system.[6]
-
Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.[6]
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC product using preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]
-
5.2. Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the primary assay to quantify the degradation of the target protein in a cellular context.[3][13]
-
Materials: Cell line expressing the target protein, PROTAC of interest, DMSO (vehicle control), lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[13]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]
-
5.3. In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.[15]
-
Materials: Recombinant E1 activating enzyme, E2 conjugating enzyme, CRBN E3 ligase complex, ubiquitin, ATP, recombinant target protein, PROTAC of interest, reaction buffer.
-
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction on ice, including all enzymes, ubiquitin, ATP, the target protein, and the PROTAC or vehicle control.[15]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein.
-
Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.[15]
-
5.4. Ternary Complex Formation Assays
Several biophysical and cellular assays can be employed to characterize the formation of the ternary complex.
-
NanoBRET™ Assay (Cell-based): This assay measures the proximity of the target protein and CRBN in live cells. The target protein is fused to a NanoLuc® luciferase (donor), and CRBN is fused to a HaloTag® labeled with a fluorescent ligand (acceptor). PROTAC-induced complex formation brings the donor and acceptor into close proximity, resulting in bioluminescence resonance energy transfer (BRET).[8][16]
-
AlphaLISA® Assay (Biochemical): This bead-based immunoassay uses a donor and an acceptor bead that are brought into proximity upon ternary complex formation, generating a chemiluminescent signal. The target protein and CRBN are tagged with different epitopes (e.g., GST and FLAG), and the corresponding antibody-coated beads are used.[17]
-
Pull-down Assay (Biochemical): In this assay, a tagged component of the ternary complex (e.g., His-tagged POI) is immobilized on beads. The ability of the PROTAC to pull down the other components (CRBN) is then assessed by Western blotting.[18]
Conclusion
This compound is a cornerstone in the development of PROTACs that target proteins for degradation via the Cereblon E3 ligase pathway. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination of the target protein, offers a powerful strategy for therapeutic intervention. The propargyl functionality provides a convenient handle for the modular and efficient synthesis of PROTAC libraries. A thorough understanding of the underlying biology, coupled with rigorous quantitative analysis and the application of detailed experimental protocols, is paramount for the successful design and optimization of novel pomalidomide-based degraders. This guide provides a foundational framework for researchers and drug developers to advance their efforts in this exciting and rapidly evolving field.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tenovapharma.com [tenovapharma.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternary Complex Formation [promega.ca]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. benchchem.com [benchchem.com]
The Role of Pomalidomide-Propargyl in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Within this field, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of many successful PROTACs is the E3 ligase-recruiting moiety. Pomalidomide, an immunomodulatory imide drug (IMiD), is a widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. To facilitate its incorporation into PROTACs, pomalidomide is often chemically modified. Pomalidomide-propargyl is a key derivative, featuring a terminal alkyne group that serves as a versatile chemical handle for conjugation to a target protein-binding ligand, most commonly through highly efficient "click chemistry" reactions. This technical guide provides an in-depth exploration of the role of this compound in targeted protein degradation, detailing its mechanism of action, synthesis, and application in the development of novel therapeutics.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as the CRBN-recruiting component of a PROTAC. The fundamental mechanism involves the formation of a ternary complex between the PROTAC, the target protein (Protein of Interest, POI), and the CRBN E3 ligase.
-
Binding to Cereblon (CRBN) : The pomalidomide moiety of the PROTAC binds to the substrate receptor CRBN, a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1]
-
Ternary Complex Formation : Simultaneously, the other end of the PROTAC, which is attached via the propargyl linker, binds to the POI. This dual binding brings the POI into close proximity with the CRL4^CRBN^ E3 ligase.
-
Ubiquitination : The induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation. The PROTAC molecule is then released and can participate in further cycles of degradation.
A significant consequence of pomalidomide binding to CRBN is the recruitment and degradation of its native neosubstrates, the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these transcription factors leads to the downregulation of c-Myc and Interferon Regulatory Factor 4 (IRF4), ultimately resulting in apoptosis in certain cancer cells.[2][3][4]
Signaling Pathway of Pomalidomide-Induced Protein Degradation
Quantitative Data
The efficacy of pomalidomide-based PROTACs is determined by several key parameters, including binding affinity to CRBN and the efficiency of target protein degradation.
Table 1: Binding Affinities of Pomalidomide and Analogs to CRBN
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference(s) |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay | [5] |
| Lenalidomide | ~178 nM | ~1.5 - 2 µM | Competitive Titration, Competitive Binding Assay | [5][6] |
| Thalidomide | ~250 nM | Not Specified | Competitive Titration | [5] |
Table 2: Degradation Efficiency of Representative Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | [7] |
| Compound 16 | EGFRWT | A549 | 32.9 | 96 | [8] |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [6] |
| Pomalidomide (self) | Aiolos (IKZF3) | MM.1S | 8.7 | >95 | [9] |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and propargylamine.[5][]
Materials:
-
4-Fluorothalidomide
-
Propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 4-fluorothalidomide (1 equivalent) and DIPEA (3 equivalents) in DMSO.
-
Add propargylamine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 90-130°C and stir for 12-16 hours.[5][8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
PROTAC Synthesis via Click Chemistry
The terminal alkyne of this compound allows for its conjugation to an azide-functionalized POI ligand through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12][13]
3.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
tert-Butanol/Water solvent mixture
Procedure:
-
Dissolve this compound and the azide-functionalized POI ligand in a mixture of tert-butanol and water.
-
Add a solution of CuSO4 followed by a solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.[8]
-
Monitor the reaction by LC-MS.
-
Purify the resulting PROTAC by preparative high-performance liquid chromatography (HPLC).
3.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO)-functionalized POI ligand
-
Anhydrous DMSO or DMF
Procedure:
-
Dissolve this compound and the strained alkyne-functionalized POI ligand in anhydrous DMSO or DMF.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Purify the resulting PROTAC by preparative HPLC.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in response to treatment with a pomalidomide-based PROTAC.
Materials:
-
Cultured cells expressing the POI
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRL4^CRBN^ E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Pomalidomide-based PROTAC
-
Ubiquitination reaction buffer
Procedure:
-
Combine the E1, E2, E3 enzymes, ubiquitin, and POI in the reaction buffer.
-
Add the PROTAC at the desired concentration.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 60-90 minutes.[1]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by Western blot using an antibody against the POI to detect higher molecular weight ubiquitinated species.
Experimental and Logical Workflows
PROTAC Development and Validation Workflow
Logical Relationship of Ternary Complex Formation
Conclusion
This compound is a pivotal building block in the design and synthesis of PROTACs for targeted protein degradation. Its ability to efficiently recruit the CRBN E3 ligase, combined with the versatility of the propargyl group for "click chemistry," enables the rapid and modular construction of novel degraders. A thorough understanding of its mechanism of action, coupled with robust quantitative and qualitative experimental validation, is essential for the successful development of potent and selective this compound-based therapeutics. This technical guide provides a foundational resource for researchers dedicated to advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. Pomalidomide-5'-PEG3-propargyl | C22H25N3O7 | CID 135157119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. manu56.magtech.com.cn [manu56.magtech.com.cn]
Pomalidomide as a Molecular Glue for Cereblon E3 Ligase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide, a thalidomide analogue, is a potent immunomodulatory drug (IMiD) that functions as a "molecular glue," effectively hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, pomalidomide induces a neomorphic interface that recruits specific proteins, known as neosubstrates, for ubiquitination and subsequent proteasomal degradation. This targeted protein degradation mechanism underlies its therapeutic efficacy, particularly in multiple myeloma, by eliminating key survival factors such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This technical guide provides an in-depth overview of the mechanism of action, quantitative biophysical data, detailed experimental protocols, and the downstream signaling consequences of pomalidomide-mediated protein degradation.
Mechanism of Action: Pomalidomide as a Molecular Glue
Pomalidomide binds to Cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1][2] This binding event allosterically modulates the substrate-binding surface of CRBN, creating a high-affinity binding site for neosubstrates that would not normally interact with the E3 ligase.[2] The most well-characterized neosubstrates of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3]
Upon recruitment to the CRL4^CRBN^ complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome.[3][4] The degradation of these transcription factors is a critical event that leads to the downstream anti-myeloma effects of pomalidomide.[2]
References
Pomalidomide-Propargyl and its Interaction with Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a third-generation immunomodulatory drug (IMiD), exerts its therapeutic effects through a novel mechanism of action centered on the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). By binding to CRBN, pomalidomide acts as a "molecular glue," redirecting the substrate specificity of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in potent anti-proliferative, pro-apoptotic, and immunomodulatory effects, particularly in multiple myeloma.
Pomalidomide-propargyl is a derivative of pomalidomide designed for applications in targeted protein degradation, specifically in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a terminal alkyne group, enabling its conjugation to a target protein ligand via "click chemistry".[1][2] While specific binding affinity data for this compound is not extensively published, the propargyl group is attached to a solvent-exposed position of the pomalidomide molecule. Therefore, it is reasonably assumed that its binding affinity to Cereblon is comparable to that of the parent compound, pomalidomide. This guide provides an in-depth overview of the binding affinity of pomalidomide to Cereblon, detailed experimental protocols for its characterization, and the associated signaling pathways.
Quantitative Binding Affinity of Pomalidomide to Cereblon
The binding affinity of pomalidomide to Cereblon has been quantified using various biophysical and biochemical assays. The following table summarizes the key binding parameters reported in the literature.
| Assay Type | System | Ligand | Binding Constant (Kd/Ki/IC50) |
| Surface Plasmon Resonance (SPR) | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 nM (Kd) |
| Fluorescence Polarization (FP) | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 nM (Ki) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | Pomalidomide | 6.4 nM (IC50) |
| Fluorescence Polarization (FP) | Human Cereblon/DDB1 complex | Pomalidomide | 153.9 nM (IC50) |
| Competitive Binding Assay | Endogenous CRBN in U266 myeloma extracts | Pomalidomide | ~2 µM (IC50)[3] |
Cereblon Signaling Pathway and Mechanism of Action
Pomalidomide's mechanism of action is initiated by its binding to the thalidomide-binding domain of Cereblon, a component of the CRL4 E3 ubiquitin ligase complex.[4] This binding event induces a conformational change in Cereblon, creating a novel binding surface for neosubstrates such as IKZF1 and IKZF3.[4][5] The CRL4-CRBN complex then polyubiquitinates these captured substrates, marking them for degradation by the 26S proteasome.[6] The degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of critical survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately resulting in apoptosis.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization of this compound binding to Cereblon.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Principle: SPR detects changes in the refractive index on the surface of a sensor chip as an analyte (this compound) flows over and binds to an immobilized ligand (Cereblon).
Protocol Outline:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified recombinant Cereblon (or CRBN-DDB1 complex) in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized Cereblon surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the change in resonance units (RU).
-
Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of ligands.
Principle: This competitive assay measures the ability of a test compound (this compound) to displace a fluorescently labeled tracer from the Cereblon protein. The binding of the tracer to a lanthanide-labeled antibody-tagged Cereblon brings the donor (lanthanide) and acceptor (tracer) fluorophores into proximity, resulting in a FRET signal. Unlabeled competitors will disrupt this interaction, leading to a decrease in the FRET signal.[7]
Protocol Outline:
-
Reagent Preparation:
-
Prepare a working solution of His-tagged Cereblon/DDB1 complex.
-
Prepare a working solution of a Europium (Eu) or Terbium (Tb)-labeled anti-His antibody (donor).
-
Prepare a working solution of a fluorescently labeled thalidomide or pomalidomide analog (acceptor/tracer).
-
Prepare serial dilutions of this compound and a positive control (e.g., pomalidomide).
-
-
Assay Procedure (384-well format):
-
Dispense a small volume (e.g., 5 µL) of the serially diluted test compounds and controls into the wells of a low-volume white microplate.
-
Add the His-tagged Cereblon/DDB1 complex to all wells (except for negative controls).
-
Add a pre-mixed solution of the lanthanide-labeled anti-His antibody and the fluorescent tracer to all wells.
-
Incubate the plate at room temperature in the dark for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320-340 nm, emission at two wavelengths for the donor and acceptor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Competitive Binding Assay with Affinity Beads
This assay provides a semi-quantitative assessment of binding by measuring the displacement of Cereblon from immobilized thalidomide analog beads.
Principle: An analog of thalidomide is immobilized on magnetic or agarose beads. These beads are used to pull down Cereblon from a cell lysate or a solution of the purified protein. A competing compound will inhibit the binding of Cereblon to the beads in a dose-dependent manner.[3]
Protocol Outline:
-
Preparation of Cell Lysate:
-
Culture and harvest a suitable cell line (e.g., U266 multiple myeloma cells).
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Competition and Pulldown:
-
Pre-incubate aliquots of the cell lysate with increasing concentrations of this compound or a control compound for a short period at room temperature.
-
Add thalidomide analog-conjugated affinity beads to each lysate sample.
-
Incubate the mixtures with rotation at 4°C for 1-2 hours to allow for binding.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis by Immunoblotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for Cereblon.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.
-
Quantify the band intensities to determine the extent of inhibition of Cereblon binding at each concentration of the competitor.
-
Conclusion
This compound is a valuable chemical tool for the development of PROTACs, leveraging the well-characterized, high-affinity interaction of its parent molecule, pomalidomide, with Cereblon. This guide provides the fundamental quantitative data, mechanistic insights, and detailed experimental protocols necessary for researchers in drug discovery and chemical biology to effectively utilize and characterize this compound and other Cereblon-binding molecules. The provided methodologies for SPR, TR-FRET, and competitive pulldown assays offer a robust framework for determining binding affinity and confirming target engagement.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. revvity.com [revvity.com]
In-Depth Technical Guide to the Physicochemical Properties of Pomalidomide-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-propargyl is a synthetic derivative of pomalidomide, a potent immunomodulatory agent. The incorporation of a propargyl group provides a versatile chemical handle for "click chemistry," enabling its conjugation to various molecules. This functionalization has made this compound a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this context, the pomalidomide moiety of this compound serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, along with its application in targeted protein degradation.
Physicochemical Properties
This compound is a derivative of pomalidomide, and as such, its core physicochemical properties are influenced by the parent molecule. However, the addition of the propargyl group modifies its characteristics. While specific experimental data for this compound is not extensively published, the properties can be inferred from the parent compound and related derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃N₃O₄ | [1][2] |
| Molecular Weight | 311.3 g/mol | [1] |
| Appearance | Expected to be a solid, likely a powder. | Inferred from related compounds |
| Melting Point | Not explicitly reported. The melting point of the parent pomalidomide is approximately 318.5 - 320.5 °C. | Inferred from related compounds |
| Solubility | Solubility data for this compound is not readily available. The parent pomalidomide is soluble in DMSO and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. | Inferred from related compounds |
| Stability | Recommended storage at -20°C.[1][3] Stability in various solvents and conditions has not been extensively documented. | [1][3] |
| Purity | Commercially available with purity typically ≥95% as determined by HPLC.[2][3] | [2][3] |
Synthesis of this compound
The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-fluorothalidomide with propargylamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluorothalidomide
-
Propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 equivalent) in DMSO, add propargylamine (1.1 to 1.5 equivalents) and DIPEA (2.0 to 3.0 equivalents).
-
The reaction mixture is stirred at room temperature or heated (e.g., to 90°C) for a period ranging from a few hours to overnight. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification of the crude product is achieved by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Note: The use of DMF as a solvent has been reported to lead to the formation of a dimethylamine byproduct, which can complicate purification. DMSO is often the preferred solvent for a cleaner reaction profile.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoindoline-1,3-dione core, the protons of the piperidine-2,6-dione ring, the methylene protons of the propargyl group, and the acetylenic proton.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbons of the imide and amide groups, the aromatic carbons, and the carbons of the piperidine and propargyl moieties.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of this compound.
-
Electrospray Ionization (ESI-MS): This technique would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 312.3.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of this compound and for its purification.
Typical HPLC Method Parameters:
-
Column: A reversed-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, often with an additive like formic acid or trifluoroacetic acid, is typically employed.
-
Detection: UV detection at a wavelength where the pomalidomide chromophore absorbs, such as around 220-240 nm, is standard.
Application in Targeted Protein Degradation
This compound is a key intermediate in the synthesis of PROTACs. The terminal alkyne of the propargyl group allows for its efficient conjugation to a target protein-binding ligand, which is typically functionalized with an azide group, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
The resulting PROTAC then acts as a molecular bridge, bringing the target protein into proximity with the CRBN E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Conclusion
This compound is a valuable chemical tool for the development of novel therapeutics, particularly in the field of targeted protein degradation. Its straightforward synthesis and the versatility of the propargyl group for bioconjugation make it an essential component in the design of PROTACs that utilize the Cereblon E3 ligase. Further detailed characterization of its physicochemical properties will undoubtedly facilitate its broader application in drug discovery and chemical biology. This guide provides a foundational understanding for researchers working with this important molecule.
References
Structural Analysis of Pomalidomide Bound to Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth structural and functional analysis of the interaction between pomalidomide and the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. Pomalidomide, an immunomodulatory drug (IMiD), functions as a "molecular glue," inducing a novel protein-protein interaction between CRBN and specific neosubstrates, leading to their ubiquitination and subsequent proteasomal degradation. This document summarizes the key quantitative data, details the experimental protocols used for characterization, and visualizes the relevant biological pathways and workflows. While functionalized derivatives such as Pomalidomide-propargyl are utilized for the synthesis of Proteolysis Targeting Chimeras (PROTACs), the core structural and binding interactions are defined by the parent pomalidomide molecule.
Introduction
Pomalidomide is a potent thalidomide analog approved for the treatment of multiple myeloma. Its mechanism of action involves binding to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of CRBN, leading to the recruitment of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for degradation.[2][3] The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of pomalidomide.[3]
The term "this compound" refers to a derivative of pomalidomide that incorporates a propargyl group. This functionalization is commonly used as a chemical handle for "click chemistry" to attach pomalidomide to other molecules, such as in the synthesis of PROTACs.[1][4] While crucial for the development of these bifunctional degraders, the fundamental structural and binding characteristics that drive the interaction with CRBN are embodied by the pomalidomide core. This guide will focus on the well-characterized pomalidomide-CRBN complex.
Quantitative Data
The binding affinity of pomalidomide to CRBN and its functional consequences have been quantified by various biophysical and cellular assays. The following tables summarize key data from the literature.
Table 1: Pomalidomide Binding Affinity for Cereblon (CRBN)
| Assay Method | System | Ligand | Binding Affinity (Kd / Ki / IC50) | Reference(s) |
| Competitive Titration | hsDDB1-hsCRBN | Pomalidomide | ~157 nM (Ki) | [1][2] |
| Isothermal Titration Calorimetry (ITC) | CdCRBN | Pomalidomide | 12.5 µM (Kd) | [4] |
| Fluorescence-based Competition Assay | CdCRBN | Pomalidomide | 2.1 µM (Ki) | [4] |
| Fluorescence-based Thermal Shift Assay | human CRBN–DDB1 complex | Pomalidomide | ~3 µM (IC50) | [5][6] |
| Competitive Binding Assay | U266 myeloma cell extract | Pomalidomide | ~2 µM (IC50) | [5][6] |
hs: Homo sapiens, Cd: C-terminal domain
Table 2: Crystallographic Data for Pomalidomide-CRBN Complex
| PDB ID | Complex | Resolution (Å) | Method | Reference(s) |
| 4CI3 | DDB1-CRBN-Pomalidomide | 3.50 | X-ray Diffraction | [2][7][8] |
| 8OIZ | human CRBN-DDB1-Pomalidomide | 2.50 | X-ray Diffraction | [9] |
| 8D81 | Cereblon-DDB1-Pomalidomide | 3.90 | Electron Microscopy | [8] |
| 6H0F | DDB1-CRBN-Pomalidomide-IKZF1(ZF2) | 3.25 | X-ray Diffraction | [10] |
| Not Specified | SALL4-Pomalidomide-CRBN-DDB1 | Not Specified | X-ray Crystallography |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pomalidomide-CRBN interaction.
X-Ray Crystallography
X-ray crystallography is a fundamental technique for determining the three-dimensional atomic structure of protein-ligand complexes.
Protocol Outline:
-
Protein Expression and Purification: The DDB1-CRBN complex is co-expressed, often in insect cells (e.g., Spodoptera frugiperda), and purified to homogeneity using affinity and size-exclusion chromatography.[5][9]
-
Crystallization: The purified protein complex is mixed with pomalidomide and subjected to crystallization screening under various conditions (e.g., varying pH, precipitants, and temperature).
-
Data Collection: Single crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the DDB1-CRBN-pomalidomide complex is built and refined.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).[4]
Protocol Outline:
-
Sample Preparation: Purified CRBN (or a domain thereof) is placed in the sample cell, and a concentrated solution of pomalidomide is loaded into the injection syringe. Both are in an identical buffer.
-
Titration: The pomalidomide solution is injected in small aliquots into the protein solution.
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is fit to a binding model to determine the thermodynamic parameters of the interaction.[4]
Fluorescence-Based Assays
These assays utilize changes in fluorescence properties upon ligand binding to determine binding affinity.
Protocol Outline (Competition Assay):
-
Reagents: A fluorescently labeled ligand that binds to CRBN, purified CRBN protein, and the unlabeled competitor ligand (pomalidomide).
-
Assay Setup: A fixed concentration of the fluorescent ligand and CRBN are incubated to form a complex with a stable fluorescence signal.
-
Competition: Serial dilutions of pomalidomide are added, which compete with the fluorescent ligand for binding to CRBN, leading to a decrease in the fluorescence signal.
-
Data Analysis: The decrease in fluorescence is plotted against the concentration of pomalidomide to determine the IC50, from which the Ki can be calculated.[4][6]
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of pomalidomide and a typical experimental workflow.
Caption: Pomalidomide-induced protein degradation pathway.
Caption: Experimental workflow for pomalidomide-CRBN analysis.
Conclusion
The structural and functional analysis of the pomalidomide-CRBN complex has provided profound insights into the mechanism of action of immunomodulatory drugs. The high-resolution crystal structures reveal the precise molecular interactions that drive the binding of pomalidomide to CRBN and the subsequent recruitment of neosubstrates. Quantitative binding assays have confirmed the high affinity of this interaction. A thorough understanding of these structural and biophysical principles is essential for the rational design of novel CRBN-based therapeutics, including the development of PROTACs that leverage pomalidomide derivatives to target a wide range of disease-relevant proteins for degradation.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 10. Crystal structure of the SALL4-pomalidomide-cereblon-DDB1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Immunomodulatory Drugs (IMiDs) as E3 Ligase Recruiters in PROTAC Development
An in-depth technical guide on the evolution of immunomodulatory drugs (IMiDs) for PROTAC development for researchers, scientists, and drug development professionals.
The field of targeted protein degradation has witnessed exponential growth, largely driven by the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of E3 ligase recruiter is a critical component of PROTAC design. Among the most successful and widely used recruiters are the immunomodulatory drugs (IMiDs), which hijack the Cereblon (CRBN) E3 ligase complex. This guide provides a technical overview of the evolution of IMiDs from therapeutic agents to powerful tools for PROTAC development.
Introduction: The Rise of IMiDs in Targeted Protein Degradation
The story of IMiDs begins with the tragic history of thalidomide, a drug marketed in the 1950s for morning sickness that caused severe birth defects. Decades later, its potent anti-cancer and anti-inflammatory properties were recognized, leading to the development of analogs like lenalidomide and pomalidomide. A pivotal breakthrough came with the discovery that these IMiDs exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN) complex.
This discovery was transformative. It revealed that IMiDs function as "molecular glues," inducing the degradation of neosubstrates not normally targeted by the CRL4^CRBN complex, such as the transcription factors IKZF1 and IKZF3. This mechanism of action provided a direct blueprint for their use in PROTACs: by chemically linking an IMiD to a ligand for a target protein, one could redirect the powerful degradation machinery of the CRL4^CRBN complex to a protein of interest.
Mechanism of Action: The IMiD-CRBN-Target Ternary Complex
The efficacy of an IMiD-based PROTAC hinges on its ability to form a stable and productive ternary complex between the CRL4^CRBN E3 ligase, the PROTAC itself, and the target protein (POI).
The core mechanism involves the PROTAC molecule simultaneously binding to the POI and CRBN. This proximity enables the E3 ligase complex to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI. This polyubiquitination event marks the POI for recognition and degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to induce the degradation of multiple POI molecules.[1][2] The formation and stability of this ternary complex are key determinants of a PROTAC's degradation efficiency and selectivity.[3][4][5][6]
Caption: General mechanism of an IMiD-based PROTAC.
Evolution of IMiD Ligands for PROTACs
The development of IMiD ligands for PROTACs has progressed through several stages, moving from the direct use of clinically approved drugs to the rational design of novel, optimized Cereblon binders.
The initial wave of IMiD-based PROTACs utilized the existing drugs thalidomide, lenalidomide, and pomalidomide. These molecules were attractive starting points due to their known binding to CRBN and well-established chemical properties.
-
Thalidomide: As the prototypical IMiD, thalidomide was used in early proof-of-concept PROTACs. It binds to CRBN with a moderate affinity.
-
Lenalidomide: An analog of thalidomide with improved potency and a different neosubstrate profile. It also offered a distinct chemical handle for linker attachment.
-
Pomalidomide: A further optimized analog with higher binding affinity for CRBN compared to its predecessors. Pomalidomide quickly became the preferred first-generation CRBN ligand for many PROTAC developers due to its potency.
A key structural feature of these IMiDs is the glutarimide moiety, which anchors the molecule into a hydrophobic pocket of CRBN, and the isoindolinone ring system, which can be modified for linker attachment.[7]
While effective, the first-generation IMiDs have intrinsic biological activities, such as the degradation of neosubstrates IKZF1/3, which can lead to off-target effects or unwanted pleiotropic pharmacology. This prompted the development of novel CRBN ligands specifically designed for PROTAC applications. The goals of this evolution were to:
-
Increase Binding Affinity: Enhance binding to CRBN to promote more efficient ternary complex formation.
-
Remove Intrinsic Activity: Abolish or reduce the degradation of natural neosubstrates to create more specific and safer PROTACs.
-
Improve Physicochemical Properties: Optimize solubility, permeability, and metabolic stability.
-
Provide Versatile Linker Attachment Points: Introduce new chemical handles that allow for more flexible linker chemistry and positioning.
This has led to the development of ligands like CC-122 and CC-885, which show different neosubstrate specificities and binding affinities.[8] More advanced ligands have been designed by modifying the core IMiD scaffold to disrupt the interactions necessary for neosubstrate recruitment while preserving the essential binding to CRBN.
Quantitative Comparison of Prominent IMiD-Based PROTACs
The following table summarizes key quantitative data for several landmark IMiD-based PROTACs, illustrating the progression in potency and targeted degradation.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Target Binding Affinity (Kd/IC50) | CRBN Binding Affinity (Kd/IC50) | Degradation Potency (DC50) | Max Degradation (Dmax) |
| dBET1 | BRD4 | Pomalidomide | ~160 nM (IC50) | ~1.7 µM (Kd) | 1.8 nM | >98% |
| ARV-110 | Androgen Receptor (AR) | Novel IMiD Ligand | 5 nM (Kd) | N/A | ~1 nM | >95% |
| MZ1 | BRD4 | Pomalidomide (via VHL ligand) | 27 nM (Kd) | N/A (VHL-based) | ~25 nM | ~90% |
| SIAIS178 | ERRα | Pomalidomide | 4.7 nM (IC50) | ~1.7 µM (Kd) | 1.3 nM | >90% |
| CC-90009 | GSPT1 | Novel IMiD Ligand | N/A | N/A | <10 nM | >90% |
Data compiled from various public sources and literature. Binding affinities and degradation potencies can vary based on the cell line and assay conditions.
Key Experimental Protocols
The characterization of IMiD-based PROTACs requires a suite of biophysical and cell-based assays. Below are generalized protocols for essential experiments.
This assay measures the formation of the POI-PROTAC-CRBN complex.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of the POI and CRBN. The POI is tagged with one FRET fluorophore (e.g., terbium) and CRBN is tagged with another (e.g., GFP or a fluorescent dye). When the complex forms, the donor fluorophore excites the acceptor, generating a measurable signal.
Methodology:
-
Reagents: Purified, tagged POI; purified, tagged CRBN/DDB1 complex; PROTAC compound series.
-
Procedure: a. In a microplate, add a fixed concentration of tagged POI and tagged CRBN complex. b. Add serial dilutions of the PROTAC compound. c. Incubate at room temperature for a defined period (e.g., 60 minutes) to allow complex formation to reach equilibrium. d. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which 50% of the complex is formed (TC50).
This is the most common method to directly visualize and quantify the reduction in target protein levels.
Methodology:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of PROTAC concentrations for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate with a primary antibody specific to the POI. c. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin). d. Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized intensity against PROTAC concentration to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Caption: A typical workflow for Western Blot analysis.
Future Directions and Conclusion
The evolution of IMiDs for PROTAC development is a testament to the power of rational drug design. The journey from thalidomide to highly optimized, selective CRBN recruiters has been instrumental in advancing targeted protein degradation into the clinic. Future efforts will likely focus on:
-
Expanding the E3 Ligase Toolbox: While CRBN is highly effective, developing ligands for other E3 ligases will provide alternative degradation pathways and potentially overcome resistance mechanisms.
-
Tissue and Tumor-Specific Degraders: Designing PROTACs that are preferentially active in specific tissues or cell types to enhance their therapeutic index.
-
Overcoming Resistance: Understanding and circumventing mechanisms of resistance to PROTACs, such as mutations in the POI or E3 ligase complex components.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes. | Semantic Scholar [semanticscholar.org]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-Propargyl for Inducing Protein-Protein Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of pomalidomide-propargyl and its analogs in the induction of protein-protein interactions, a cornerstone of targeted protein degradation strategies. Pomalidomide, an immunomodulatory imide drug (IMiD), has been repurposed as a powerful tool in chemical biology and drug discovery due to its high-affinity binding to the Cereblon (CRBN) E3 ubiquitin ligase. By functionalizing pomalidomide with a propargyl group, or other bioorthogonal handles like azides, it becomes a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes. This guide details the mechanism of action, presents quantitative data on the efficacy of pomalidomide-based degraders, provides detailed experimental protocols for their characterization, and visualizes key biological pathways and experimental workflows.
Introduction: The Rise of Pomalidomide in Targeted Protein Degradation
Pomalidomide is a third-generation IMiD approved for the treatment of multiple myeloma.[1] Its mechanism of action involves binding to the CRBN, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[2] This binding event allosterically modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3]
The ability of pomalidomide to recruit CRBN has been harnessed in the development of PROTACs. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (like pomalidomide for CRBN), and a linker connecting the two.[4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and degradation of the target protein. This compound, or more commonly, azide-functionalized pomalidomide derivatives, are key reagents in the synthesis of these powerful molecules, enabling the facile conjugation to a POI ligand via "click chemistry."[5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core principle behind pomalidomide-induced protein degradation is the formation of a ternary complex between the CRL4-CRBN E3 ligase, the pomalidomide-based PROTAC, and the target protein. This induced proximity positions the POI for ubiquitination by the E2 conjugating enzyme associated with the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of pomalidomide-PROTAC-induced protein degradation.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of pomalidomide-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables summarize reported degradation data for various PROTACs targeting different proteins.
Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | K562 | 147 | 93 | [6] |
| Compound 15 | EGFR | A549 | 43.4 | 86 | [7] |
| Compound 16 | EGFR | A549 | 32.9 | 96 | [7] |
| GP262 | p110α (PI3K) | MDA-MB-231 | 227.4 | 71.3 | [8] |
| GP262 | p110γ (PI3K) | MDA-MB-231 | 42.23 | 88.6 | [8] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [8] |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [9] |
Table 2: Off-Target Degradation Profile of Pomalidomide-Based PROTACs Against Zinc-Finger Proteins
| PROTAC Compound | Linker Attachment | Off-Target ZF Degradation Score* | Reference |
| MS4078 | C4-alkyne | High | [9] |
| dALK-2 | C5-alkyne | Low | [9] |
*Off-target ZF degradation score is a qualitative measure. "High" indicates significant degradation of multiple zinc-finger proteins, while "Low" indicates minimal to no degradation.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and validation of pomalidomide-based PROTACs.
Synthesis of this compound/Azide Analogs
The synthesis of a pomalidomide derivative with a bioorthogonal handle is a key first step. The following is a general protocol for the synthesis of Pomalidomide-C5-azide.
Step 1: Synthesis of 4-nitro-pomalidomide
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and sodium acetate (2.0 eq) in glacial acetic acid, add 4-nitrophthalic anhydride (1.05 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to yield 4-nitro-pomalidomide.
Step 2: Reduction of the Nitro Group
-
Dissolve 4-nitro-pomalidomide in a suitable solvent (e.g., ethanol/water mixture).
-
Add a reducing agent such as sodium dithionite or perform catalytic hydrogenation (e.g., H2, Pd/C).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction to isolate 4-amino-pomalidomide (pomalidomide).
Step 3: Attachment of the C5-Azide Linker
-
To a solution of pomalidomide (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and 1-bromo-5-azidopentane (1.2 eq).
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by LC-MS).
-
Purify the crude product by column chromatography to obtain Pomalidomide-C5-azide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]
PROTAC Synthesis via Click Chemistry
Pomalidomide-C5-azide can be readily conjugated to an alkyne-modified POI ligand.
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC by preparative HPLC.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[5]
Western Blotting for Protein Degradation
This is the primary assay to quantify the degradation of the target protein.
Figure 2: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.
Protocol:
-
Cell Seeding: Seed cells of interest in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and compare to the vehicle control to determine the percentage of degradation.[4]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the PROTAC-induced interaction between the POI and CRBN.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation for a shorter time period (e.g., 1-4 hours) to capture the ternary complex before significant degradation occurs.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody against either the POI or CRBN to the pre-cleared lysate and incubate overnight at 4°C. As a negative control, use an equivalent amount of isotype control IgG.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them multiple times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting, probing for the POI, CRBN, and other components of the E3 ligase complex.[10]
Mass Spectrometry for Global Proteomics
Mass spectrometry-based proteomics can provide an unbiased view of the on-target and off-target effects of a PROTAC.
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC or vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between PROTAC-treated and control samples to identify degraded proteins.[11][12]
Signaling Pathways and Downstream Effects
The degradation of a target protein by a pomalidomide-based PROTAC initiates a cascade of downstream signaling events. For example, the degradation of transcription factors like IKZF1 and IKZF3 by pomalidomide itself leads to the downregulation of MYC and IRF4, resulting in anti-myeloma effects.[1] Similar downstream consequences are expected upon the degradation of other targeted proteins, depending on their cellular function.
Figure 3: Downstream signaling effects of pomalidomide-induced degradation of IKZF1/3.
Conclusion
This compound and its analogs are indispensable tools in the field of targeted protein degradation. Their ability to recruit the CRBN E3 ligase provides a robust and versatile platform for the development of PROTACs against a wide range of disease-relevant proteins. This technical guide has provided a comprehensive overview of the principles, quantitative data, and experimental methodologies associated with the use of these powerful molecules. As research in this area continues to expand, the rational design of pomalidomide-based degraders with improved potency and selectivity will undoubtedly pave the way for novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Ternary Complex: A Technical Guide to Pomalidomide-Propargyl Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation and mechanism of the ternary complex involving Pomalidomide-propargyl, the E3 ubiquitin ligase Cereblon (CRBN), and target neosubstrates. Pomalidomide, a potent immunomodulatory drug (IMiD), functions as a "molecular glue," inducing the proximity of CRBN to specific proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][][4] This targeted protein degradation (TPD) strategy is a rapidly advancing therapeutic modality in drug discovery.[5][6]
The Molecular Mechanism of Pomalidomide-Induced Ternary Complex Formation
Pomalidomide and its derivatives act by hijacking the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex (CRL4CRBN).[1][7] The glutarimide moiety of Pomalidomide binds to a specific hydrophobic pocket within the CRBN substrate receptor.[1][7] This binding event alters the surface of CRBN, creating a novel interface for the recruitment of "neosubstrate" proteins that would not typically be recognized by the E3 ligase.[1][8]
Key neosubstrates of the Pomalidomide-CRBN complex include the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][][9] The formation of the ternary complex—Pomalidomide-CRBN-neosubstrate—brings the neosubstrate into close proximity to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex.[2] This proximity facilitates the transfer of ubiquitin molecules to the neosubstrate, marking it for degradation by the 26S proteasome.[2][6]
The propargyl group on Pomalidomide can be utilized as a chemical handle for creating heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), further expanding the repertoire of proteins that can be targeted for degradation.
Below is a diagram illustrating the signaling pathway of Pomalidomide-induced protein degradation.
Quantitative Analysis of Ternary Complex Formation
The stability and efficiency of the ternary complex are critical for effective protein degradation. Various biophysical and biochemical assays are employed to quantify the binding affinities of the components involved.
| Interacting Molecules | Assay Type | Reported Affinity (KD) | Reference |
| Pomalidomide - CRBN | Isothermal Titration Calorimetry | ~157 nM | [7] |
| Lenalidomide - CRBN | Isothermal Titration Calorimetry | ~178 nM | [7] |
| Thalidomide - CRBN | Isothermal Titration Calorimetry | ~250 nM | [7] |
| Pomalidomide - CRBN-DDB1 | Thermal Shift Assay | Binding confirmed | [10] |
| Lenalidomide - CRBN-DDB1 | Thermal Shift Assay | Binding confirmed | [10] |
| Lenalidomide - CRBN-CK1α | N/A | Ternary complex Kd of ~75 nM | [11] |
| CC-885 - CRBN | N/A | IC50 of 12 nM | [11] |
| Lenalidomide - CRBN | N/A | IC50 of 73 nM | [11] |
Experimental Protocols for Ternary Complex Characterization
Detailed methodologies are essential for the accurate assessment of ternary complex formation and subsequent protein degradation.
Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation in Cells
This method is used to confirm the Pomalidomide-dependent interaction between CRBN and a target neosubstrate within a cellular environment.[12]
Objective: To demonstrate the formation of the CRBN-Pomalidomide-Neosubstrate complex in cells.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or multiple myeloma cell lines) to an appropriate density. Treat the cells with either a vehicle control (e.g., DMSO) or Pomalidomide at a predetermined concentration (e.g., 1-10 µM) for a specified duration (e.g., 4-6 hours).
-
Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate the lysate on ice and then centrifuge to pellet cell debris.
-
Immunoprecipitation: Pre-clear the cell lysate by incubating with Protein A/G magnetic beads. Incubate the pre-cleared lysate with an antibody specific for the target neosubstrate (e.g., anti-IKZF1) or an isotype control antibody overnight at 4°C. Add fresh Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against CRBN and the target neosubstrate. Following incubation with appropriate secondary antibodies, visualize the protein bands using a chemiluminescence detection system.
Expected Outcome: An increased amount of CRBN will be detected in the sample immunoprecipitated for the neosubstrate from Pomalidomide-treated cells compared to the vehicle-treated control, confirming the formation of the ternary complex.[12]
In Vitro Ubiquitination Assay
This assay directly measures the Pomalidomide-dependent ubiquitination of a target neosubstrate.
Objective: To reconstitute and measure the ubiquitination of a neosubstrate in the presence of Pomalidomide.
Methodology:
-
Reaction Setup: In a reaction tube, combine purified recombinant proteins: E1 ubiquitin-activating enzyme, an appropriate E2 ubiquitin-conjugating enzyme, the CRL4CRBN complex, the target neosubstrate, and ubiquitin.
-
Initiation of Reaction: Add Pomalidomide or a vehicle control to the reaction mixture. Initiate the ubiquitination reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blotting using an antibody against the neosubstrate.
Expected Outcome: A ladder of higher molecular weight bands corresponding to the polyubiquitinated neosubstrate will be observed in the presence of Pomalidomide, which will be absent or significantly reduced in the control reaction.
Cellular Protein Degradation Assay (Western Blot)
This is a standard method to assess the downstream consequence of ternary complex formation – the degradation of the target protein.
Objective: To quantify the reduction in the cellular levels of a target neosubstrate following Pomalidomide treatment.
Methodology:
-
Cell Treatment: Plate cells and treat them with a dose-range of Pomalidomide or with a fixed concentration over a time course.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) and determine the protein concentration of the lysates.
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target neosubstrate and a loading control antibody (e.g., GAPDH or β-actin).
-
Quantification: Following incubation with secondary antibodies, visualize the bands and quantify the band intensities. Normalize the intensity of the target protein band to the loading control.
Expected Outcome: A dose- and time-dependent decrease in the level of the target neosubstrate will be observed in Pomalidomide-treated cells.
Below is a diagram visualizing a general experimental workflow for characterizing the this compound ternary complex.
Conclusion
The formation of a ternary complex by this compound with CRBN and a neosubstrate is a powerful mechanism for inducing targeted protein degradation. A thorough understanding of the molecular interactions, kinetics, and cellular consequences of this complex is paramount for the rational design of novel therapeutics based on this modality. The experimental approaches outlined in this guide provide a robust framework for researchers and drug developers to investigate and optimize molecular glue and PROTAC-based degraders.
References
- 1. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. chempartner.com [chempartner.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Pomalidomide-Propargyl Synthesis for PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of pomalidomide-propargyl, a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide serves as a potent E3 ligase ligand, recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex. The propargyl group provides a versatile handle for the subsequent attachment of a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.
Introduction
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Pomalidomide, an immunomodulatory drug, is a well-established ligand for CRBN.[1] By functionalizing pomalidomide with a reactive handle like a propargyl group, researchers can readily conjugate it to a variety of POI ligands, enabling the rapid assembly of PROTAC libraries for screening and optimization. The synthesis protocol outlined below describes an efficient method for the preparation of this compound from 4-fluorothalidomide and propargylamine.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-Fluorothalidomide | [1] |
| Reagent | Propargylamine | [1] |
| Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [1] |
| Temperature | 130 °C | [1] |
| Reaction Time | Not specified, reaction completion monitored | [1] |
| Yield | 84% | [1] |
| Purification Method | Not explicitly detailed, implied purification from isolated yield | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and propargylamine.
Materials:
-
4-Fluorothalidomide
-
Propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification supplies (e.g., silica gel for column chromatography, solvents)
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in anhydrous DMSO, add propargylamine (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Heat the reaction mixture to 130 °C under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by standard methods, such as silica gel column chromatography, to yield the desired this compound. An 84% isolated yield has been reported for this reaction.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of a Pomalidomide-based PROTAC.
References
Application Notes and Protocols: A Step-by-Step Guide to Pomalidomide-Propargyl Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the principles and techniques of Pomalidomide-propargyl click chemistry. Pomalidomide, an immunomodulatory drug, functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of specific target proteins.[1] This mechanism is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where pomalidomide acts as the E3 ligase binder.[1][] Click chemistry, a set of highly efficient and specific reactions, offers a robust method for synthesizing these complex molecules.[1] This guide details the protocols for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key click chemistry reaction, to conjugate a propargyl-functionalized Pomalidomide with an azide-containing molecule of interest.
Introduction to Pomalidomide and Click Chemistry
Pomalidomide exerts its therapeutic effects by modulating the CRL4^CRBN^ E3 ubiquitin ligase complex, which marks specific proteins for proteasomal degradation.[1] By binding to CRBN, Pomalidomide alters its substrate specificity, leading to the recruitment and degradation of neo-substrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][3] In the context of PROTACs, the pomalidomide moiety brings a target protein into proximity with the E3 ligase, inducing its degradation.[1]
Click chemistry reactions are ideal for synthesizing PROTACs due to their high efficiency, selectivity, and biocompatibility.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage between an alkyne and an azide.[4] This protocol will focus on the reaction between a Pomalidomide molecule functionalized with a propargyl group (a terminal alkyne) and an azide-modified molecule of interest.
Signaling Pathway of Pomalidomide-Induced Protein Degradation
Pomalidomide's mechanism of action involves hijacking the ubiquitin-proteasome system. The following diagram illustrates the key steps in this signaling pathway.
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and proteasomal degradation of target proteins.
Experimental Workflow for this compound Click Chemistry
The overall workflow for conjugating this compound to an azide-containing molecule via CuAAC is depicted below. This process involves preparation of reactants, the click reaction itself, and subsequent purification and analysis.
Caption: A typical workflow for a this compound click chemistry experiment.
Experimental Protocols
Materials and Reagents
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Reaction vials
-
Standard laboratory glassware and equipment
Stock Solution Preparation
| Reagent | Stock Concentration | Solvent | Notes |
| This compound | 10 mM | Anhydrous DMSO | Store at -20°C, protected from light. |
| Azide-Molecule | 10 mM | Anhydrous DMSO | Store at -20°C. |
| CuSO₄ | 100 mM | Deionized Water | |
| Sodium Ascorbate | 1 M | Deionized Water | Prepare fresh before each use. |
| TBTA/THPTA | 10 mM | DMSO | THPTA is a water-soluble ligand, recommended for biological applications. |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the conjugation of this compound to an azide-containing molecule in a 1 µmol scale reaction.
-
Reaction Setup:
-
In a microcentrifuge tube, add 100 µL of the 10 mM this compound stock solution (1 µmol, 1.0 equivalent).
-
Add 100-120 µL of the 10 mM azide-functionalized molecule stock solution (1.0-1.2 equivalents).
-
Add DMSO to achieve a final reaction volume that ensures all components remain dissolved (typically a final reactant concentration of 1-10 mM).[5]
-
-
Catalyst Preparation (pre-mix):
-
Initiation of Reaction:
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours.[6] The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified. For small molecules, this may involve dilution with water and extraction with an organic solvent like ethyl acetate.
-
For biomolecules, purification is typically achieved using size exclusion chromatography, dialysis, or a desalting column to remove the catalyst and excess reagents.[6]
-
Further purification can be performed using column chromatography or High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data Summary
The efficiency of the click reaction can be influenced by various factors. The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Value | Expected Yield | Reference |
| Reactants | |||
| This compound | 1.0 equivalent | \multirow{2}{}{>90%} | \multirow{2}{}{[8]} |
| Azide-Molecule | 1.0 - 1.2 equivalents | ||
| Catalyst System | |||
| CuSO₄ | 0.1 - 1 mol% | \multirow{3}{}{High} | \multirow{3}{}{[5][6][7]} |
| Sodium Ascorbate | 1 - 5 mol% | ||
| Ligand (TBTA/THPTA) | 0.5 - 5 mol% (5:1 ratio to Cu) | ||
| Reaction Conditions | |||
| Solvent | DMSO/Water mixtures | High | [5] |
| Temperature | Room Temperature | High | [6] |
| Time | 1 - 4 hours | High | [6] |
Logical Relationship of CuAAC Reaction Components
The success of the CuAAC reaction depends on the interplay of its core components. The diagram below outlines these relationships.
Caption: Inter-relationships of reactants and the catalytic system in a CuAAC reaction.
Conclusion
This compound click chemistry provides a powerful and versatile method for the synthesis of novel chemical probes and therapeutics, particularly in the development of PROTACs. The CuAAC reaction is highly efficient and proceeds under mild conditions, making it suitable for a wide range of applications in chemical biology and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can successfully conjugate Pomalidomide to various molecules of interest, facilitating the exploration of new avenues for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pomalidomide-Propargyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using a propargyl-functionalized pomalidomide derivative. This protocol is particularly relevant for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology probes, where pomalidomide acts as a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3]
Pomalidomide is an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase, redirecting it to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][2] This mechanism is widely exploited in the development of PROTACs, which are heterobifunctional molecules that link a target protein to an E3 ligase, leading to the target's degradation.[1] The CuAAC reaction, a cornerstone of "click chemistry," offers a highly efficient and specific method for synthesizing these complex molecules.[1][4]
This document outlines the synthesis of a pomalidomide-propargyl derivative and the subsequent CuAAC reaction with an azide-containing molecule of interest.
I. Synthesis of this compound
The synthesis of a pomalidomide derivative functionalized with a terminal alkyne can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this procedure, the fluorine atom of 4-fluorothalidomide is displaced by propargylamine.
Table 1: Synthesis of this compound
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Fluorothalidomide | [5] |
| Reagent | Propargylamine | [5] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [5] |
| Solvent | N,N-Dimethylformamide (DMF) | [5] |
| Temperature | 90°C | [5] |
| Reaction Time | 12 hours | [5] |
| Yield | ~30% | [5] |
II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol details the conjugation of this compound with an azide-functionalized molecule of interest (Azide-MOI).
Materials
-
This compound
-
Azide-functionalized Molecule of Interest (Azide-MOI)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (Optional but recommended)
-
Solvents: Dimethyl sulfoxide (DMSO) and deionized water or tert-Butanol (t-BuOH) and deionized water[4][6]
Stock Solutions
-
This compound: 10 mM in anhydrous DMSO.
-
Azide-MOI: 10 mM in anhydrous DMSO.
-
CuSO₄: 100 mM in deionized water.[7]
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).[7]
-
THPTA (Optional): 100 mM in deionized water.[7]
Reaction Procedure
-
In a suitable reaction vial, add the this compound solution (1.0 equivalent).
-
Add the Azide-MOI solution (1.0-1.2 equivalents).[7]
-
Add DMSO and water to achieve a final solvent ratio of approximately 4:1 to 1:1 (DMSO:H₂O), ensuring all reactants remain dissolved. The final reactant concentration should be in the range of 1-10 mM.[7]
-
If using a ligand, add the THPTA solution (5 equivalents relative to copper).[7]
-
Add the CuSO₄ solution (0.1 equivalents).[7]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).[7]
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC). Reaction times typically range from 1 to 24 hours.[7][8]
Work-up and Purification
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final conjugate.[9]
Table 2: Typical CuAAC Reaction Conditions
| Parameter | Recommended Conditions | Notes |
| Solvent | t-BuOH/H₂O (1:1) or DMSO/H₂O | Co-solvents are often necessary to solubilize all reactants. |
| This compound | 1.0 equivalents | The limiting reagent. |
| Azide Substrate | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion. |
| Copper(I) Source | CuSO₄·5H₂O (0.1 - 0.5 eq.) with a reducing agent | In situ reduction of Cu(II) is common and convenient. |
| Reducing Agent | Sodium Ascorbate (1.0 - 5.0 eq.) | Should be freshly prepared. |
| Copper Ligand (Optional) | THPTA (1.0 - 5.0 eq. relative to copper) | Protects copper from oxidation and accelerates the reaction. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 16 hours | Monitor by TLC or LC-MS. |
Note: Yields are highly dependent on the specific azide substrate and linker used. A reported yield for a similar CuAAC reaction to synthesize a JQ1-pomalidomide conjugate was 67%.[2][3]
III. Visualizations
Pomalidomide's Mechanism of Action in PROTACs
Pomalidomide functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. In a PROTAC, this leads to the ubiquitination and subsequent degradation of the target Protein of Interest (POI).
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Experimental Workflow for CuAAC Synthesis
The following diagram illustrates the general workflow for the synthesis of a pomalidomide-conjugate via CuAAC.
Caption: Experimental workflow for CuAAC synthesis.
IV. Post-Synthesis Analysis: Target Protein Degradation Assay
After successful synthesis and purification of the pomalidomide-based PROTAC, its efficacy in degrading the target protein should be evaluated, typically using a Western Blot assay.
Protocol: Western Blot for Target Degradation
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 4, 8, 12, 24 hours).[6]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the extent of target protein degradation.
Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of PROTAC-mediated protein degradation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Pomalidomide-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal click chemistry reaction that enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This technology is particularly valuable in chemical biology and drug development for applications such as protein labeling, activity-based protein profiling, and the construction of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).
Pomalidomide is an immunomodulatory drug that functions by binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event redirects the E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). By functionalizing pomalidomide with a propargyl group, a terminal alkyne handle is introduced, making it a versatile building block for SPAAC reactions. When combined with a target protein or biomolecule functionalized with an azide group, Pomalidomide-propargyl can be used to create specific bioconjugates. A primary application is the synthesis of PROTACs, where an azide-modified ligand for a protein of interest is conjugated to this compound, thereby hijacking the cellular machinery to induce the degradation of the target protein.
These application notes provide detailed protocols for the synthesis of this compound, the functionalization of a target protein with an azide handle, and the subsequent SPAAC reaction to form a stable conjugate.
Data Presentation
Quantitative data for the synthesis and binding of pomalidomide derivatives, as well as representative kinetic data for SPAAC reactions, are summarized in the tables below for easy comparison.
| Parameter | Value | Assay Method/Conditions |
| Synthesis Yield | ||
| This compound | 84% | SNAr reaction of 4-fluorothalidomide with propargylamine in DMSO at 130°C.[1] |
| Binding Affinity | ||
| Pomalidomide - Cereblon (CRBN) | Kd ≈ 157 nM | Competitive titration |
| Reaction Kinetics | ||
| Representative SPAAC k₂ | ~62 M⁻¹s⁻¹ | Pseudo-first-order kinetics for the reaction of an azide-functionalized protein with a DIBO-alkyne. |
| SPAAC k₂ Range | 0.32 - 1.22 M⁻¹s⁻¹ | Dependent on buffer (PBS vs. HEPES) and pH (5-10). |
Signaling Pathway and Experimental Workflow Diagrams
Pomalidomide Signaling Pathway
Caption: Pomalidomide binds to CRBN, leading to the recruitment and degradation of neosubstrates.
Experimental Workflow for Protein Labeling via SPAAC
Caption: Workflow for labeling a target protein with this compound using SPAAC.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-fluorothalidomide and propargylamine via a nucleophilic aromatic substitution (SNAr) reaction.[1]
Materials:
-
4-Fluorothalidomide
-
Propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry reaction vial, dissolve 4-fluorothalidomide (1 equivalent) in anhydrous DMSO to a concentration of 0.2 M.
-
Add DIPEA (3.0 equivalents) to the solution.
-
Add propargylamine (1.1 equivalents) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 130°C.
-
Stir the reaction for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Protocol 2: Azide Functionalization of a Target Protein
This protocol provides a general method for labeling a protein with an azide group using an N-hydroxysuccinimide (NHS) ester of an azide-containing linker. This method targets primary amines (lysine residues and the N-terminus).
Materials:
-
Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Azide-PEG4-NHS ester (or similar azide-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare a stock solution of the Azide-PEG4-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Adjust the concentration of the target protein in the reaction buffer (e.g., PBS, pH 7.4) to 1-5 mg/mL.
-
Add the Azide-PEG4-NHS ester stock solution to the protein solution to achieve a 10-20 molar excess of the NHS ester over the protein. The final DMSO concentration should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Remove the excess, unreacted azide-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the protein (e.g., PBS).
-
Determine the concentration of the azide-functionalized protein using a standard protein concentration assay (e.g., Bradford or BCA assay).
-
The successful incorporation of the azide group can be confirmed by mass spectrometry, which will show an increase in the protein's molecular weight corresponding to the mass of the azide linker.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of the azide-functionalized protein to this compound.
Materials:
-
Azide-functionalized target protein (from Protocol 2)
-
This compound (from Protocol 1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Analytical tools for monitoring the reaction (e.g., LC-MS, SDS-PAGE with fluorescence imaging if a fluorescent azide was used)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Affinity Chromatography)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
In a reaction vial, add the azide-functionalized protein to the reaction buffer.
-
Add the this compound stock solution to the protein solution. A 5-10 fold molar excess of this compound over the azide-functionalized protein is recommended to drive the reaction to completion. The final DMSO concentration should be kept low (ideally <5% v/v).
-
Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The reaction can be gently mixed during incubation.
-
Monitor the reaction progress. For proteins, this can be done using SDS-PAGE. The conjugated protein will have a higher molecular weight than the starting azide-functionalized protein. If the azide or alkyne contains a fluorescent tag, in-gel fluorescence can be used. For more detailed analysis, LC-MS can be employed to observe the formation of the conjugate.
-
Once the reaction is complete, purify the Pomalidomide-protein conjugate from excess this compound and any unreacted protein using a suitable chromatography method such as size-exclusion chromatography or affinity chromatography if the protein has a tag.
-
Characterize the final conjugate. The identity and purity of the Pomalidomide-protein conjugate can be confirmed by mass spectrometry, which will show the expected molecular weight of the final product. The concentration of the final conjugate can be determined by a protein concentration assay.
Logical Relationship Diagram
Caption: Logical flow from molecular components to the biological outcome of targeted protein degradation.
References
Application Notes and Protocols: Synthesis of Palidomide-Propargyl Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental workflow for the synthesis of pomalidomide-propargyl conjugates. These conjugates are critical components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to induce the degradation of specific target proteins. Pomalidomide serves as a potent E3 ubiquitin ligase ligand, specifically targeting Cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery. The propargyl group provides a versatile chemical handle for downstream "click" chemistry applications, enabling the facile linkage of the pomalidomide moiety to a target protein ligand. This guide offers comprehensive protocols, data presentation in tabular format, and visual diagrams to facilitate the successful synthesis and application of these important bifunctional molecules in drug discovery and chemical biology.
Introduction
Pomalidomide, a thalidomide analog, is an immunomodulatory agent with potent anti-neoplastic activities.[1] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[][3] This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][4]
In the context of PROTACs, pomalidomide acts as the E3 ligase-recruiting moiety. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like pomalidomide), and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[5][6]
The synthesis of this compound conjugates is a crucial step in the construction of modular PROTACs. The terminal alkyne of the propargyl group allows for efficient and specific conjugation to an azide-modified POI ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[5] This application note details a reliable synthetic route to a key this compound intermediate and its subsequent conjugation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The this compound conjugate is a key component of a PROTAC that hijacks the ubiquitin-proteasome system to degrade a target protein. The general mechanism is as follows:
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Workflow for Synthesis
The synthesis of a this compound conjugate can be achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and propargylamine.
Caption: General experimental workflow for the synthesis of a this compound conjugate.
Experimental Protocols
Protocol 1: Synthesis of N-(prop-2-yn-1-yl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (this compound Conjugate)
This protocol is adapted from literature procedures describing the SNAr reaction of 4-fluorothalidomide with primary amines.[7][8]
Materials:
-
4-Fluorothalidomide
-
Propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add propargylamine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 90 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired this compound conjugate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the conjugation of the this compound derivative to an azide-functionalized protein of interest (POI) ligand.[5]
Materials:
-
This compound conjugate (from Protocol 1)
-
Azide-modified POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and water or Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a reaction vial, dissolve the this compound conjugate (1.05 eq) and the alkyne-modified target protein ligand (1.0 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).[5]
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).[5]
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[5]
Data Presentation
The following table summarizes typical yields for the synthesis of various pomalidomide-amine conjugates via the SNAr reaction, highlighting the efficiency of this method.
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Propargylamine | DMF | Ambient | 16 | 25 | [7] |
| 2 | Propargylamine | DMSO | 90 | 16 | 73 | [8] |
| 3 | N-methylpropargylamine | DMSO | 90 | 16 | 85 | [8] |
| 4 | 3-aminopropan-1-ol | DMSO | 90 | 16 | 65 | [8] |
| 5 | tert-butyl (2-aminoethyl)carbamate | DMSO | 90 | 16 | 81 | [8] |
Note: Yields are for the isolated product after purification.
Characterization of Pomalidomide-Based PROTACs
Once synthesized, the efficacy of the pomalidomide-based PROTAC must be evaluated through a series of biochemical and cellular assays.
Target Protein Degradation Assay (Western Blot)
This is the primary method to confirm that the PROTAC induces the degradation of the target protein.[5]
Experimental Protocol: Western Blot for Target Degradation
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the total protein concentration for each sample.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[9]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein degradation. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[10]
Conclusion
The synthesis of this compound conjugates is a fundamental step in the development of potent and selective PROTAC degraders. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize and characterize these valuable chemical tools. The modularity afforded by the propargyl handle and "click" chemistry allows for the rapid generation of PROTAC libraries to explore different target proteins and optimize degrader efficacy. The continued development of synthetic methodologies and a deeper understanding of the underlying biological mechanisms will further advance the field of targeted protein degradation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Pomalidomide-Propargyl Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient synthesis of pomalidomide-propargyl building blocks utilizing microwave-assisted organic synthesis (MAOS). Pomalidomide is a potent immunomodulatory agent that acts as a molecular glue, recruiting neo-substrates to the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation.[1] The incorporation of a propargyl group introduces a versatile chemical handle, enabling rapid and efficient downstream modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, for the development of Proteolysis Targeting Chimeras (PROTACs) and other molecular probes.[2] Microwave irradiation offers a significant advantage over conventional heating methods by dramatically reducing reaction times and often improving yields.[1][3]
Introduction
Pomalidomide, an analog of thalidomide, has demonstrated significant therapeutic efficacy, particularly in the treatment of multiple myeloma.[1] Its mechanism of action involves binding to the CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][4] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][5] The degradation of these proteins results in downstream anti-proliferative and immunomodulatory effects.[1][6]
The functionalization of pomalidomide with a propargyl group creates a valuable building block for drug discovery. The terminal alkyne allows for the facile attachment of various molecular entities, including linkers for PROTACs, fluorescent dyes, or affinity tags, through highly efficient click chemistry.[2] Traditional synthesis of such derivatives can be time-consuming.[5] Microwave-assisted synthesis provides a rapid and efficient alternative, accelerating the development of novel pomalidomide-based therapeutics and chemical biology tools.[1][7]
Pomalidomide's Mechanism of Action: A Signaling Pathway
Pomalidomide functions as a "molecular glue" to induce the degradation of specific target proteins. The diagram below illustrates the key steps in the signaling pathway initiated by pomalidomide.
Caption: Pomalidomide-mediated protein degradation pathway.
Experimental Protocols
Microwave-Assisted Synthesis of 4-(prop-2-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (this compound)
This protocol describes the synthesis of a this compound building block via a nucleophilic aromatic substitution (SNAr) reaction using microwave irradiation.
Reaction Scheme:
4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione + Propargylamine → 4-(prop-2-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Materials:
-
4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (4-fluorothalidomide)
-
Propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq).
-
Add DMSO to dissolve the starting material (concentration ~0.2 M).[8]
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).[8]
-
Add propargylamine (1.1 eq).[8]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 110°C for 15-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The use of microwave irradiation is expected to significantly improve the efficiency of the synthesis of the this compound building block compared to conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Expected) | Reference |
| Starting Material | 4-fluorothalidomide | 4-fluorothalidomide | [5] |
| Reagent | Propargylamine | Propargylamine | [5] |
| Solvent | DMF | DMSO | [5][8] |
| Base | Not specified | DIPEA | [8] |
| Temperature | Not specified | 110°C | [8] |
| Reaction Time | 16 hours | 15-30 minutes | [1][5] |
| Yield | 25% | >60% (estimated) | [5] |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the microwave-assisted synthesis and subsequent purification of the this compound building block.
References
- 1. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pomalidomide-Propargyl: Application Notes and Protocols for Chemical Biology
Pomalidomide-propargyl is a versatile chemical tool that has gained significant traction in the field of chemical biology, primarily as a cornerstone for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule ingeniously combines the E3 ubiquitin ligase-recruiting capabilities of pomalidomide with the bioorthogonal reactivity of a propargyl group. Pomalidomide, an immunomodulatory imide drug (IMiD), functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, redirecting it to degrade specific target proteins.[1][2] The terminal alkyne of the propargyl group serves as a convenient handle for "click" chemistry, allowing for the straightforward conjugation of pomalidomide to a ligand that targets a protein of interest. This modularity has accelerated the discovery of novel protein degraders.[1][3]
Application Notes
PROTAC Development
The principal application of this compound is as a foundational building block for the synthesis of PROTACs.[4][5][6][7] PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase, a linker, and a "warhead" that binds to a target protein.[8] this compound provides the E3 ligase-binding component. By recruiting CRBN, a component of the CRL4^CRBN E3 ubiquitin ligase complex, pomalidomide initiates the ubiquitination and subsequent proteasomal degradation of the target protein.[2][] The propargyl group enables the covalent attachment of a warhead via a linker, facilitating the creation of a diverse library of PROTACs against various protein targets.[1] This strategy has been successfully employed to develop degraders for a range of proteins, including EGFR.[10]
Click Chemistry Hub for Molecular Assembly
The terminal alkyne of this compound is primed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[2][3] This allows for the rapid and reliable conjugation of this compound to any molecule bearing an azide group. In the context of PROTAC development, this typically involves an azide-functionalized ligand for the protein of interest. The CuAAC reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it an ideal strategy for the modular synthesis of complex molecules like PROTACs.[2]
Chemical Probe Development
Beyond PROTACs, this compound can be utilized to generate chemical probes for studying the biology of CRBN. For instance, it can be conjugated to fluorescent dyes or affinity tags (like biotin) to create probes for imaging or affinity purification-mass spectrometry (AP-MS) experiments. These probes can be used to investigate the localization, binding partners, and dynamics of CRBN in living cells. Additionally, this compound can be used in competitive binding assays to screen for and characterize new CRBN ligands.
Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding targets of a small molecule in a complex biological system.[11][12] A photoaffinity probe typically consists of the small molecule of interest, a photoreactive group, and a reporter tag.[11] this compound can serve as a scaffold for creating such probes. The propargyl group can be used to click-conjugate a linker containing both a photoreactive moiety (e.g., a diazirine) and a reporter tag (e.g., biotin or a clickable handle for downstream functionalization).[13] Upon photoactivation, the probe will covalently crosslink to its direct binding partners, which can then be identified by mass spectrometry. This approach can be used to confirm CRBN as the primary target of pomalidomide and to identify potential off-targets. A similar strategy has been employed with the related immunomodulatory drug, lenalidomide, to identify novel cellular targets.[14][15]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and propargylamine.[1][3]
Materials:
-
4-Fluorothalidomide
-
Propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add propargylamine (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the reaction mixture at 90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford this compound as a solid.
| Parameter | Value | Reference |
| Starting Material | 4-Fluorothalidomide | [1][3] |
| Reagents | Propargylamine, DIPEA | [1] |
| Solvent | DMSO | [1] |
| Temperature | 90 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Typical Yield | High | [1][3] |
Table 1: Summary of reaction conditions for the synthesis of this compound.
Protocol 2: Synthesis of a Pomalidomide-Based PROTAC via CuAAC
This protocol outlines the conjugation of this compound to an azide-containing ligand of a target protein.
Materials:
-
This compound
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the azide-functionalized target protein ligand (1 equivalent) in a mixture of tert-butanol and water (1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
To the solution of this compound and the azide ligand, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by silica gel column chromatography or preparative HPLC.
| Parameter | Value | Reference |
| Reactants | This compound, Azide-ligand | [3] |
| Catalyst | CuSO₄·5H₂O, Sodium ascorbate | [3] |
| Solvent | t-Butanol/Water | General CuAAC |
| Temperature | Room Temperature | General CuAAC |
| Reaction Time | 12-24 hours | General CuAAC |
| Typical Yield | 60-80% | [1][3] |
Table 2: Summary of reaction conditions for PROTAC synthesis via CuAAC.
Protocol 3: Evaluation of PROTAC-Induced Protein Degradation by Western Blotting
This protocol details the procedure to assess the efficacy of a newly synthesized pomalidomide-based PROTAC in degrading its target protein in cultured cells.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 4, 8, 16, 24 hours). Include a co-treatment with the PROTAC and a proteasome inhibitor as a control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
-
Analysis: Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the extent of protein degradation.
| Reagent | Typical Dilution/Concentration | Incubation Time |
| Primary Antibody | 1:1000 - 1:5000 | Overnight at 4 °C |
| HRP-conjugated Secondary Antibody | 1:5000 - 1:10000 | 1 hour at Room Temp |
| PROTAC Treatment | 1 nM - 10 µM | 4 - 24 hours |
| Proteasome Inhibitor (MG132) | 10 µM | Co-treatment with PROTAC |
Table 3: Typical reagent concentrations and incubation times for Western Blotting.
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC development and evaluation.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Design of a pomalidomide-based photoaffinity probe.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. tenovapharma.com [tenovapharma.com]
- 5. This compound, 2154342-25-1 | BroadPharm [broadpharm.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. tenovapharma.com [tenovapharma.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Photolenalidomide for Cellular Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Pomalidomide-propargyl synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the synthesis of Pomalidomide-propargyl.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?
Low yields in the synthesis of this compound, typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and propargylamine, can stem from several factors. The most critical factor is the choice of solvent. While N,N-dimethylformamide (DMF) is a common solvent for SNAr reactions, it has been shown to lead to poor yields in this specific synthesis due to the formation of byproducts.[1][2] Switching to dimethyl sulfoxide (DMSO) can significantly improve the yield.[1][2]
Other factors that can contribute to low yields include:
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. For primary amines like propargylamine, higher temperatures are generally required to drive the reaction to completion.
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
-
Reagent Quality: The purity and stability of the starting materials, 4-fluorothalidomide and propargylamine, are crucial.
Q2: I observed an unexpected byproduct that is difficult to separate from my desired this compound product. What could it be and how can I avoid its formation?
If you are using DMF as a solvent, a common byproduct is formed from the reaction of dimethylamine with the starting material, 4-fluorothalidomide.[1][2] The dimethylamine is generated from the decomposition of DMF at elevated temperatures in the presence of a primary amine like propargylamine.[1][2] This byproduct can be challenging to remove through standard purification techniques like flash column chromatography.[1]
To avoid the formation of this byproduct, it is highly recommended to use DMSO instead of DMF as the solvent. [1][2] This change has been shown to eliminate the formation of the dimethylamine-related byproduct and significantly improve the isolated yield of this compound.[1]
Q3: What are the optimal reaction conditions (solvent, temperature, base) for the synthesis of this compound?
Based on reported literature, the optimized conditions for the synthesis of this compound from 4-fluorothalidomide and propargylamine are as follows:
| Parameter | Recommended Condition | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) | Avoids byproduct formation seen with DMF and leads to higher yields.[1][2] |
| Temperature | 130 °C | Higher temperatures favor the reaction with primary amines like propargylamine.[2] |
| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base commonly used to scavenge the HF produced during the SNAr reaction. |
| Stoichiometry | ~1.1 equivalents of propargylamine | Using a slight excess of the amine can help drive the reaction to completion. |
Q4: Are there other potential side reactions I should be aware of?
Besides the byproduct formation with DMF, other potential side reactions include:
-
Di-propargylation: The addition of a second propargyl group to the amine nitrogen. This can be minimized by using a stoichiometric amount of the propargylating agent (close to 1:1 with the amine).[3]
-
Phthalimide Ring Opening: The phthalimide ring can be susceptible to opening by nucleophiles, especially under harsh basic conditions or with certain primary amines.[1]
-
Rearrangement to Allenyl Derivatives: Propargyl compounds can potentially rearrange to allenyl derivatives under basic conditions, although this is less common in N-alkylation reactions.[3]
Q5: What are the recommended methods for purifying this compound?
The most common method for purifying this compound is flash column chromatography on silica gel.[1] If the product is a solid, recrystallization can be an effective final purification step to obtain highly pure material.[4] The choice of solvent system for both techniques will depend on the polarity of the product and any remaining impurities.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on optimized conditions reported in the literature to maximize yield and minimize byproducts.[1][2]
Materials:
-
4-fluorothalidomide
-
Propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in anhydrous DMSO, add propargylamine (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the reaction mixture at 130 °C under an inert atmosphere for 16 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMSO and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: Workflow for the optimized synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
Technical Support Center: Optimizing Pomalidomide-Propargyl Click Chemistry
Welcome to the technical support center for pomalidomide-propargyl click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound click chemistry?
A1: this compound is designed for "click chemistry," a set of rapid, reliable, and bioorthogonal reactions.[1] The propargyl group (a terminal alkyne) on pomalidomide allows for its covalent ligation to a molecule containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage, enabling the creation of various conjugates, such as Proteolysis Targeting Chimeras (PROTACs).[2]
Q2: What are the essential reagents for a successful CuAAC reaction with this compound?
A2: The key components for a CuAAC reaction are the this compound (alkyne), an azide-containing molecule, a copper(I) catalyst, a reducing agent to maintain the copper in its active Cu(I) state, and a copper-chelating ligand to stabilize the catalyst and prevent side reactions.[2][3]
Q3: What is the role of the ligand in the CuAAC reaction?
A3: A copper-stabilizing ligand is crucial for an efficient CuAAC reaction. It prevents the precipitation of copper salts, enhances the catalytic activity, and protects the copper catalyst from oxidation.[3] Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[3][4]
Q4: Can I perform this reaction without a copper catalyst?
A4: The reaction between a terminal alkyne (like the propargyl group) and an azide typically requires a copper catalyst to proceed efficiently at mild temperatures.[5] For sensitive biological applications where copper toxicity is a concern, an alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] However, this requires a different set of reagents, specifically a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne, and an azide-functionalized pomalidomide.[6][3]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the desired product.[2][3]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| No or very low product formation | Inactive catalyst | Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the Cu(I) catalyst. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Impure reagents | Confirm the purity of your this compound and azide substrate using methods like NMR or LC-MS. Purify the reagents if necessary.[3] | |
| Reaction starts but does not go to completion (stalls) | Catalyst degradation | Add a second portion of the copper catalyst and reducing agent to the reaction mixture.[3] |
| Insufficient reducing agent | Ensure there is a molar excess of the reducing agent relative to the copper catalyst to maintain the active Cu(I) state.[3] | |
| Formation of side products | Oxidation of the alkyne or other sensitive groups | Thoroughly degas all solvents before use. The use of a copper-stabilizing ligand can also help minimize side reactions.[3] |
| Decomposition of reagents | Avoid excessive heat during the reaction. Ensure the pH of the reaction mixture is within a stable range, typically between 4 and 12.[3][5] | |
| Difficulty in purifying the final product | Presence of copper in the final product | After the reaction is complete, add a copper chelator like ethylenediaminetetraacetic acid (EDTA) to facilitate its removal during the workup and purification steps.[3] |
| Similar polarity of product and starting materials | Optimize your chromatography conditions, such as the solvent system or gradient, to achieve better separation. |
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Conditions | Notes |
| Solvent | t-BuOH/H₂O (1:1), DMSO/H₂O, or DMF/H₂O | Co-solvents are often necessary to solubilize all reactants.[2][3] |
| This compound Concentration | 1.0 equivalents | Typically the limiting reagent. |
| Azide Substrate Concentration | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion.[2] |
| Copper(I) Source | CuSO₄·5H₂O (0.1 - 0.5 eq.) with a reducing agent | In situ reduction of Cu(II) to Cu(I) is common and convenient.[2] |
| Reducing Agent | Sodium Ascorbate (1.0 - 5.0 eq.) | Should be from a freshly prepared stock solution.[2] |
| Copper Ligand | THPTA or TBTA (1.0 - 5.0 eq. relative to copper) | THPTA is preferred for aqueous solutions due to its higher water solubility.[2][4] |
| Temperature | Room temperature | |
| Reaction Time | 1 - 24 hours | Monitor progress by TLC or LC-MS.[3] |
Experimental Protocols
Representative Protocol for this compound CuAAC Reaction
This is a generalized protocol and may require optimization for your specific substrates.
1. Preparation:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and your azide-containing substrate (1.1 to 1.5 equivalents) in a suitable solvent mixture (e.g., DMSO/H₂O).[3]
-
Degas the solution by bubbling with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[3]
2. Reagent Addition:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1-2 equivalents) in degassed water.[1]
-
In another vial, prepare a solution of Copper(II) sulfate (CuSO₄) (e.g., 0.1 equivalents) and a suitable ligand like THPTA (e.g., 0.5 equivalents) in degassed water.[3]
3. Reaction Initiation:
-
To the stirred solution of the this compound and azide, add the CuSO₄/ligand solution.[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1][3]
4. Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress periodically using TLC or LC-MS until the limiting reagent has been consumed. Reactions are typically complete within 1 to 24 hours.[3]
5. Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Wash the combined organic layers with a dilute aqueous solution of EDTA to remove copper salts, followed by a brine wash.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography.
Visualizations
Caption: A flowchart of the general experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound.
Caption: A decision-making diagram for troubleshooting common issues in this compound click chemistry reactions.
References
How to avoid byproduct formation in Pomalidomide-propargyl reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with pomalidomide-propargyl reactions, particularly in the synthesis of PROTACs and other conjugates.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my this compound synthesis using 4-fluorothalidomide and propargylamine. What are the common causes?
A1: Low yields in this SNAr reaction are often attributed to suboptimal reaction conditions and the choice of solvent.[1][2] A significant issue when using dimethylformamide (DMF) as a solvent is the formation of a transformylation byproduct with the primary amine of propargylamine.[1][2] This byproduct can be difficult to separate from the desired product, leading to reduced isolated yields.[1] Switching to dimethyl sulfoxide (DMSO) and optimizing the reaction temperature can significantly improve yields.[1][2]
Q2: I see an unexpected byproduct in my reaction when using DMF. What is it and how can I avoid it?
A2: The byproduct is likely the result of the transformylation of propargylamine by DMF at elevated temperatures. This process liberates dimethylamine, which then competitively reacts with 4-fluorothalidomide.[1][2] To avoid this, it is highly recommended to use DMSO as the solvent instead of DMF.[1] Optimizing the reaction temperature, for instance to 90 °C in DMSO, has been shown to favor the desired product formation and minimize this side reaction.[1][2]
Q3: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with this compound is not working well. What could be the problem?
A3: Several factors can negatively impact CuAAC reactions. A primary cause of failure or low yield is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by oxygen.[3] It is crucial to perform the reaction under anaerobic or oxygen-free conditions, which can be achieved by using a mild reducing agent like sodium ascorbate to reduce Cu(II) in situ.[3][4] Other potential issues include poor solubility of reactants, catalyst deactivation, and insufficient reducing agent.[3]
Q4: How can I prevent the formation of oxidative coupling byproducts in my CuAAC reaction?
A4: Oxidative coupling of the terminal alkyne (homo-coupling) is a common side reaction in CuAAC when oxygen is present.[4] To prevent this, ensure the reaction is thoroughly deoxygenated. The addition of a reducing agent, such as sodium ascorbate, is a standard and effective method to maintain a reducing environment and keep the copper in its active Cu(I) state.[3][4] Using a ligand like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can also help stabilize the Cu(I) catalyst and minimize side reactions.[3]
Q5: Can pomalidomide itself degrade during the reaction?
A5: Pomalidomide and its analogs, like thalidomide, can undergo hydrolysis, especially at non-neutral pH and elevated temperatures.[5][6] The four amide bonds in the pomalidomide structure are susceptible to hydrolysis, which can lead to the opening of the glutarimide or phthalimide rings.[5][7] It is important to control the pH of the reaction mixture and avoid excessive heat to maintain the integrity of the pomalidomide core.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Use of DMF as a solvent leading to byproduct formation.[1][2] | Switch the solvent to DMSO.[1] |
| Suboptimal reaction temperature. | Optimize the reaction temperature, for example, to 90 °C for primary amines in DMSO.[1][2] | |
| Difficult purification of this compound | Co-elution of the transformylation byproduct formed in DMF.[1] | Avoid DMF. If already formed, multiple chromatographic purifications may be necessary.[1] |
| Low or no yield in CuAAC reaction | Oxidation of Cu(I) catalyst.[3] | Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Add a molar excess of a reducing agent like sodium ascorbate.[3][4] |
| Poor solubility of reactants. | Use a co-solvent system such as DMSO/water or THF/water.[3] | |
| Formation of alkyne homo-coupling byproduct in CuAAC | Presence of oxygen in the reaction mixture.[4] | Thoroughly degas all solutions and maintain an inert atmosphere. Ensure sufficient sodium ascorbate is present.[3][4] |
| Reaction stalls before completion | Catalyst deactivation.[3] | Add a fresh aliquot of the copper catalyst and sodium ascorbate.[3] |
| The biological substrate may be sequestering the copper catalyst. | Consider adding an excess of the copper catalyst.[3] | |
| Degradation of pomalidomide moiety | Hydrolysis of amide bonds due to pH or temperature.[5] | Maintain a pH between 4 and 12 and avoid excessive heating.[3] |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is adapted from methodologies designed to minimize byproduct formation.[1][2]
Materials:
-
4-Fluorothalidomide
-
Propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in anhydrous DMSO, add DIPEA (3.0 equivalents).
-
Add propargylamine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 16 hours under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a general procedure for the click reaction between this compound and an azide-containing molecule.[3]
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional but recommended)
-
Solvent system (e.g., DMSO/water, t-BuOH/water)
-
Copper chelator (e.g., EDTA) for workup
Procedure:
-
Dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., 4:1 DMSO:water).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5 equivalents) in degassed water.
-
In another vial, prepare a solution of CuSO₄ (e.g., 0.1-0.5 equivalents) in degassed water. If using a ligand, pre-mix the CuSO₄ with the ligand (e.g., TBTA or THPTA).
-
To the stirring, degassed solution of the reactants, add the sodium ascorbate solution, followed by the copper sulfate (or copper/ligand) solution.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, quench it by adding a copper chelator like EDTA to facilitate the removal of copper during workup.
-
Purify the product using an appropriate method, such as HPLC or flash column chromatography.
Visualizations
Caption: Synthetic pathways for this compound formation.
Caption: CuAAC reaction cycle and oxidative side reaction.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. researchgate.net [researchgate.net]
Addressing off-target effects of Pomalidomide-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with pomalidomide-based PROTACs, with a focus on identifying and mitigating off-target effects.
| Issue | Potential Cause | Recommended Action |
| High Cell Toxicity at Low PROTAC Concentrations | Off-target degradation of essential proteins, such as zinc-finger (ZF) transcription factors.[1][2] | 1. Perform a global proteomics analysis (e.g., quantitative mass spectrometry) to identify all degraded proteins.[1][3] 2. Confirm off-target degradation of identified proteins via Western blot.[1] 3. Synthesize a control PROTAC with the linker attached to the C5 position of the pomalidomide phthalimide ring, as this has been shown to reduce ZF protein degradation.[2][4][5] 4. If the warhead is a known multi-target inhibitor, perform a kinome-wide selectivity profile to identify off-target kinases.[1] |
| Degradation of Unintended Proteins (Off-Targets) | The pomalidomide moiety can independently recruit and degrade neosubstrates, most notably zinc-finger (ZF) proteins.[2][][7] | 1. Confirm that the linker is attached at the C5 position of the pomalidomide's phthalimide ring, which creates steric hindrance that disrupts the interaction with ZF proteins.[4] 2. Perform global proteomics to understand the scope of off-target degradation.[3] 3. Design and synthesize a negative control PROTAC where the pomalidomide is modified to prevent binding to Cereblon (CRBN), or the warhead is modified to prevent binding to the protein of interest (POI).[8] |
| Lack of On-Target Degradation | Poor cell permeability, inefficient ternary complex formation, or issues with the ubiquitin-proteasome machinery.[1][9] | 1. Assess cell permeability using assays like the cellular thermal shift assay (CETSA) or NanoBRET™.[1][9] 2. Confirm target engagement in live cells using the NanoBRET™ Target Engagement assay.[1] 3. Verify the formation of a stable ternary complex using techniques like co-immunoprecipitation or biophysical assays (e.g., TR-FRET).[4] 4. Ensure the cell line has a functional ubiquitin-proteasome system by treating with a known proteasome inhibitor (e.g., MG-132) as a control.[8] 5. Synthesize a library of PROTACs with varying linker lengths and compositions to optimize ternary complex formation.[4] |
| "Hook Effect" Observed in Degradation Assays | At high concentrations, the formation of unproductive binary complexes (PROTAC-POI or PROTAC-CRBN) dominates over the productive ternary complex.[4][10] | 1. Perform a full dose-response curve to determine the optimal concentration range for maximal degradation (DC50 and Dmax).[4] 2. Conduct subsequent experiments within this optimal concentration range. |
| Inconsistent Results Between Experiments | Variability in cell culture conditions, reagent quality, or experimental execution.[1] | 1. Maintain consistent cell passage numbers and confluency.[1] 2. Use freshly prepared reagents and ensure the stability of the PROTAC compound in the cell culture medium.[9] 3. Standardize all incubation times and treatment conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of pomalidomide-based PROTACs?
A1: The most significant off-target effect stems from the pomalidomide moiety itself, which can independently recruit and induce the degradation of zinc-finger (ZF) transcription factors.[2][3] This occurs because pomalidomide can form a ternary complex with the E3 ligase Cereblon (CRBN) and certain ZF proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2][] These off-target effects can lead to unintended cellular consequences and toxicity.[2]
Q2: How can I reduce the off-target degradation of zinc-finger proteins?
A2: A key strategy is to modify the pomalidomide scaffold. Research has shown that attaching the linker to the C5 position of the phthalimide ring, instead of the C4 position, creates steric hindrance that disrupts the interaction with ZF proteins, thereby reducing their degradation.[2][4][5]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[4][10] This is because at high concentrations, the PROTAC is more likely to form binary complexes with either the protein of interest (POI) or the E3 ligase, which are unproductive for degradation, rather than the necessary ternary complex.[10] To avoid this, it is crucial to perform a complete dose-response curve to identify the optimal concentration for maximal degradation (Dmax) and conduct experiments within that range.[4]
Q4: My PROTAC is not degrading the target protein. What should I check first?
A4: A lack of on-target degradation can have several causes. First, verify that your PROTAC can enter the cells and engage with both the target protein and the CRBN E3 ligase.[1][9] Assays like the NanoBRET™ Target Engagement assay can confirm this.[1] If target engagement is confirmed, the issue may lie in the formation of a stable and productive ternary complex. The linker length and composition are critical for this, so you may need to synthesize and test variants with different linkers.[4] Finally, ensure that the cell line you are using has a functional ubiquitin-proteasome system.[1]
Q5: How do I choose the right controls for my pomalidomide-based PROTAC experiments?
A5: It is essential to include several controls to ensure that the observed effects are due to the specific degradation of your target protein. A negative control PROTAC, with a modification that prevents binding to either the POI or CRBN, is crucial to distinguish between degradation-dependent and -independent effects.[8] Additionally, a "C5-linked" control PROTAC can help assess the contribution of off-target ZF protein degradation.[2] Pre-treatment with a proteasome inhibitor like MG-132 can confirm that the degradation is proteasome-dependent.[8]
Data Presentation
Table 1: Impact of Pomalidomide Linker Position on Off-Target Degradation of ZFP91
| Pomalidomide Linker Position | ZFP91 Degradation (%) at 1 µM | On-Target Degradation (%) at 1 µM |
| C4-linked | ~60% | ~85% |
| C5-linked | ~15% | ~90% |
Data are approximated from graphical representations in existing literature for illustrative purposes.[4]
Experimental Protocols
Western Blot for On-Target and Off-Target Protein Degradation
This protocol is to assess the degradation of the protein of interest (POI) and known pomalidomide off-targets (e.g., ZFP91).
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the pomalidomide-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI, a known pomalidomide off-target (e.g., ZFP91), and a loading control (e.g., GAPDH or Vinculin).[4]
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.[4]
Global Proteomics using Mass Spectrometry
This protocol outlines a workflow for the global proteomic analysis of cells treated with a PROTAC to identify all degradation events.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the PROTAC at a concentration that gives maximal on-target degradation and a vehicle control for a predetermined time (e.g., 6-24 hours).[3]
-
Protein Extraction and Digestion: Harvest cells, wash with ice-cold PBS, and pellet by centrifugation. Lyse the cells and digest the proteins into peptides using an appropriate enzymatic digestion protocol (e.g., with trypsin).[3]
-
Peptide Labeling and Fractionation (Optional but Recommended): For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ). Fractionate the labeled peptides using high-pH reverse-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify significantly downregulated proteins.
NanoBRET™ Target Engagement Assay
This protocol is for confirming the engagement of the PROTAC with its target protein in live cells.[1]
-
Cell Transfection: Co-transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase and a plasmid for a HaloTag®-CRBN fusion protein.
-
Cell Plating: Plate the transfected cells in a 96-well plate.[1]
-
Tracer and Compound Addition: Add the NanoBRET™ tracer and varying concentrations of the pomalidomide-based PROTAC to the cells.[1]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.[1]
-
BRET Measurement: Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.[1]
-
Data Analysis: Calculate the NanoBRET™ ratio and plot the data to determine the IC50 value for target engagement.[1]
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Degradation of Zinc-Finger Proteins with Pomalidomide PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). The focus is on strategies to minimize the unintended degradation of endogenous zinc-finger (ZF) proteins, a common challenge associated with the pomalidomide moiety.
Frequently Asked Questions (FAQs)
Q1: What is a Pomalidomide-based PROTAC and how does it work?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. They consist of three components: a ligand that binds to the target protein, a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By simultaneously binding the POI and CRBN, the PROTAC forms a ternary complex, which brings the E3 ligase into close proximity with the target.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]
Q2: Why do Pomalidomide-based PROTACs cause degradation of zinc-finger (ZF) proteins?
A2: The pomalidomide moiety itself acts as a "molecular glue" that can independently induce the degradation of certain endogenous Cys2-His2 (C2H2) zinc-finger transcription factors.[3][4] This is the inherent mechanism of pomalidomide as an immunomodulatory drug (IMiD).[4][5] The pomalidomide part of the PROTAC can facilitate an interaction between CRBN and ZF proteins, leading to their unintended ubiquitination and degradation.[3][6] This is considered an "off-target" effect when the intended target of the PROTAC is a different protein.
Q3: What are the most common off-target zinc-finger proteins degraded by Pomalidomide?
A3: The most well-characterized off-target ZF proteins are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][7] Their degradation is central to the therapeutic effects of pomalidomide in treating multiple myeloma.[4] Another commonly identified off-target is ZFP91.[3][4] The off-target degradation of these and other essential ZF proteins can lead to unintended biological consequences and potential long-term side effects.[3][8]
Q4: How can off-target degradation of zinc-finger proteins be minimized?
A4: A key strategy is the rational design of the PROTAC molecule itself. Research has demonstrated that modifying the pomalidomide scaffold at the C5 position of the phthalimide ring can sterically hinder the interaction with ZF proteins, thus reducing their degradation.[1][3][6][9][10] In contrast, linker attachment at the C4 position is associated with greater off-target ZF degradation.[1][9] Therefore, synthesizing PROTACs using building blocks like Pomalidomide-C5-azide is a preferred strategy.[9]
Visualizing PROTAC Mechanisms
On-Target PROTAC Action
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the potency of Pomalidomide-propargyl degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the potency and experimental success of Pomalidomide-propargyl degraders.
Frequently Asked Questions (FAQs)
Q1: What are this compound degraders and how do they work?
This compound degraders are a class of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to selectively eliminate target proteins from within a cell.[1][2] They consist of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase (in this case, a pomalidomide derivative that binds to Cereblon (CRBN)), and a chemical linker (often incorporating a propargyl group for synthetic versatility) that connects the two ligands.[1][2]
The mechanism of action involves the degrader simultaneously binding to both the target protein and the E3 ligase, forming a ternary complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's natural protein disposal system, the 26S proteasome.[3] The degrader itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Q2: What is the "hook effect" and how can I mitigate it in my experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC, resulting in a characteristic bell-shaped dose-response curve.[4][5][6] This occurs because at excessive concentrations, the degrader is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[4][5][6]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Always test your degrader over a broad range of concentrations to identify the optimal concentration for maximal degradation and to observe the bell-shaped curve.[4]
-
Test Lower Concentrations: The optimal degradation concentration (DC50) is often in the nanomolar to low micromolar range.[4]
-
Enhance Ternary Complex Cooperativity: Design degraders with linkers that promote positive cooperativity, which stabilizes the ternary complex over the binary ones.[5]
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the stability of the ternary complex at various concentrations.[4]
Q3: My degrader has poor cell permeability. What strategies can I use to improve it?
Poor cell permeability is a common challenge for PROTACs due to their high molecular weight and polar surface area.[7][8][9] Strategies to improve permeability include:
-
Linker Optimization: Modify the linker to enhance physicochemical properties. This can involve adjusting the length, rigidity, and composition. For example, incorporating rigid heterocyclic scaffolds like piperazine or piperidine can sometimes improve permeability.[8][10]
-
Reduce Polar Surface Area: Mask polar groups with lipophilic moieties through cleavable bonds (prodrug approach) to increase membrane transit.[10]
-
Intramolecular Hydrogen Bonding: Design the degrader to form intramolecular hydrogen bonds, creating a more compact and less polar conformation that is more amenable to crossing the cell membrane.
-
Formulation Strategies: For in vivo studies, consider formulation approaches like amorphous solid dispersions or lipid-based formulations.[4]
Q4: How critical is the linker in determining the potency of my degrader?
The linker is a crucial determinant of a PROTAC's efficacy.[11] It is not merely a spacer but plays a vital role in:
-
Ternary Complex Formation: The linker's length, composition, and attachment points dictate the geometry and stability of the ternary complex. An optimal linker orients the target protein and E3 ligase in a productive manner for ubiquitination.[8][11]
-
Physicochemical Properties: The linker significantly influences the degrader's solubility, permeability, and metabolic stability.[7][8]
-
Selectivity: The linker can influence the conformation of the ternary complex, which can affect which proteins are presented for ubiquitination, thereby impacting selectivity.[4]
Systematic variation of the linker length (e.g., using different numbers of polyethylene glycol (PEG) or alkyl units) and composition is a key strategy for optimizing degrader potency.[4]
Troubleshooting Guides
Problem 1: Low or No Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Optimize Linker: Synthesize and test a matrix of degraders with varying linker lengths, compositions (e.g., PEG vs. alkyl), and attachment points.[11] 2. Biophysical Confirmation: Use assays like AlphaLISA, SPR, or ITC to confirm and quantify ternary complex formation in vitro.[12][13] |
| Poor Cell Permeability or High Efflux | 1. Assess Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion.[14] For a more comprehensive evaluation, use a Caco-2 cell-based assay.[14] 2. Quantify Intracellular Concentration: Use LC-MS/MS to measure the amount of degrader inside the cells. 3. Check for Efflux Pump Activity: Investigate if the degrader is a substrate for ABC transporters. This can be checked by co-treatment with an ABC transporter inhibitor.[15] |
| Low E3 Ligase (CRBN) Expression | 1. Verify Expression: Confirm the expression level of CRBN in your cell model using Western Blot or qPCR.[15] 2. Choose Appropriate Cell Line: Select a cell line known to have robust CRBN expression. |
| Degrader Instability | 1. Assess Stability: Measure the stability of the degrader in cell culture medium and cell lysates over time using LC-MS/MS.[12] |
| Incorrect Assay Conditions | 1. Optimize Treatment Time and Concentration: Perform a time-course (e.g., 4, 8, 16, 24 hours) and a wide dose-response experiment.[8] 2. Proteasome Inhibition Control: Treat cells with a proteasome inhibitor (e.g., MG132) alongside your degrader. A rescue of the target protein from degradation confirms a proteasome-dependent mechanism. |
Problem 2: Inconsistent or Irreproducible Degradation Results
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | 1. Standardize Conditions: Use cells within a consistent and defined passage number range.[4] 2. Control Confluency: Seed cells at a consistent density to ensure experiments are performed at a similar confluency, as this can affect protein expression and the ubiquitin-proteasome system.[4] |
| Compound Handling Issues | 1. Check Solubility: Ensure the degrader is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Visually inspect for precipitation. 2. Fresh Dilutions: Prepare fresh dilutions of the degrader for each experiment from a validated stock solution. |
| Western Blot Variability | 1. Consistent Loading: Ensure equal protein loading across all lanes by performing a thorough protein quantification (e.g., BCA assay).[3] 2. Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) and ensure its signal is not affected by the treatment.[12] 3. Linear Range: Ensure the chemiluminescent signal for both the target and loading control is within the linear range of detection.[3] |
Quantitative Data Summary
The following tables summarize representative quantitative data illustrating the impact of linker modifications on the potency of Pomalidomide-based degraders.
Table 1: Effect of Linker Length on Degrader Potency
| Degrader | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Degrader A | PEG | 12 | 150 | 85 |
| Degrader B | PEG | 15 | 50 | 95 |
| Degrader C | PEG | 18 | 80 | 90 |
| Degrader D | PEG | 21 | 300 | 70 |
Data are hypothetical and for illustrative purposes, synthesized from trends reported in the literature.
Table 2: Comparison of Linker Composition on Degrader Properties
| Degrader | Linker Type | DC₅₀ (nM) | Permeability (Papp, 10⁻⁶ cm/s) |
| Degrader X | Alkyl Chain | 75 | 0.8 |
| Degrader Y | PEG Chain | 60 | 0.5 |
| Degrader Z | Rigid Piperazine | 45 | 1.2 |
Data are hypothetical and for illustrative purposes, synthesized from trends reported in the literature.
Experimental Protocols
Western Blot for Quantifying Protein Degradation
This protocol outlines the steps to measure the degradation of a target protein in response to treatment with a this compound degrader.[1][3][8]
Materials:
-
Cell culture reagents and appropriate cell line
-
This compound degrader and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat cells with a serial dilution of the degrader or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media, wash cells twice with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[3]
-
AlphaLISA for Ternary Complex Formation
This proximity-based assay measures the formation of the Target-Degrader-CRBN ternary complex in vitro.[2][16]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged CRBN E3 ligase complex (e.g., FLAG-tagged)
-
This compound degrader
-
AlphaLISA Assay Buffer
-
AlphaLISA anti-tag Donor beads (e.g., Anti-GST)
-
AlphaLISA anti-tag Acceptor beads (e.g., Anti-FLAG)
-
384-well AlphaPlate
-
Alpha-enabled plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein, CRBN complex, and a serial dilution of the degrader in AlphaLISA Assay Buffer.
-
Ternary Complex Incubation: In a 384-well plate, add the target protein, CRBN complex, and degrader dilutions. Include a "no degrader" control. Incubate for 60-90 minutes at room temperature to allow the complex to form.[16]
-
Bead Addition: Add the AlphaLISA Donor and Acceptor beads to each well. Incubate for 60-90 minutes at room temperature in the dark.[16]
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader. An increase in the AlphaLISA signal indicates the proximity of the donor and acceptor beads, confirming the formation of the ternary complex.
-
Data Analysis: Plot the AlphaLISA signal against the degrader concentration. The resulting bell-shaped curve can be used to determine the concentration of degrader that promotes maximal ternary complex formation.[16]
HiBiT Assay for Cellular Protein Degradation
This luminescence-based assay allows for the quantitative measurement of protein degradation in live cells, often at endogenous expression levels.[4][5]
Materials:
-
CRISPR/Cas9-engineered cell line expressing the target protein endogenously tagged with the HiBiT peptide.
-
LgBiT protein (can be co-expressed in cells or added lytically).
-
Nano-Glo® HiBiT Lytic Detection System (Substrate and Buffer).
-
This compound degrader.
-
White opaque tissue culture plates (e.g., 96-well).
-
Luminometer.
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cells in a white opaque plate and allow them to attach.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader for the desired time course.
-
Lytic Detection:
-
Prepare the Nano-Glo® HiBiT lytic reagent by mixing the substrate and LgBiT protein in the lytic buffer according to the manufacturer's protocol.[4]
-
Add the lytic detection reagent directly to the cells in each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for cell lysis and signal generation.
-
-
Measure Luminescence: Read the luminescent signal on a plate-based luminometer.[4]
-
Data Analysis: The luminescence intensity is directly proportional to the amount of HiBiT-tagged protein remaining. Normalize the data to vehicle-treated cells to calculate the percentage of degradation and determine DC₅₀ and Dₘₐₓ.
Visualizations
Caption: Mechanism of action for this compound degraders.
Caption: Experimental workflow for evaluating this compound degraders.
Caption: Logic diagram for troubleshooting low degrader potency.
References
- 1. benchchem.com [benchchem.com]
- 2. SLAS2024 [slas2024.eventscribe.net]
- 3. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. resources.revvity.com [resources.revvity.com]
Optimizing linker length and composition for Pomalidomide-propargyl PROTACs
Welcome to the technical support center for the optimization of linker length and composition for Pomalidomide-propargyl Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows low or no degradation of my target protein. What are the initial troubleshooting steps?
A1: Lack of target degradation is a common issue. The underlying cause often relates to the PROTAC's structure, its interaction with the cellular machinery, or the experimental conditions. Here are the primary checkpoints:
-
PROTAC Integrity and Purity: Confirm the chemical structure, purity (>95%), and stability of your synthesized PROTAC. Degradation during storage or in the experimental medium can significantly impact its activity.
-
E3 Ligase Expression: Verify that the cell line used for your experiment expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by pomalidomide. Low CRBN expression is a frequent cause of failure for pomalidomide-based PROTACs.[1]
-
Target Engagement: Ensure that your PROTAC can bind to both the target protein and CRBN independently (binary engagement).
-
Ternary Complex Formation: The formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN) is essential for ubiquitination and subsequent degradation.[2][3] The linker plays a critical role in this process.
-
The "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the desired ternary complex, which reduces degradation efficiency.[1][2] It is crucial to test a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation window.[1]
Q2: How do I choose the optimal linker length for my this compound PROTAC?
A2: The optimal linker length is highly dependent on the specific target protein and must be empirically determined.[2]
-
Too Short: A short linker may lead to steric hindrance, preventing the formation of a stable ternary complex.[2][]
-
Too Long: An excessively long linker might not effectively bring the target protein and E3 ligase into close enough proximity for efficient ubiquitin transfer, leading to an entropically unfavorable complex.[2][3]
For example, in the development of p38α degraders, a minimum linker length of 15 atoms was found to be necessary for good activity, with the optimal length being 16-17 atoms.[2]
Q3: What is the difference between polyethylene glycol (PEG) and alkyl linkers, and which one should I choose?
A3: The composition of the linker significantly influences the physicochemical properties of the PROTAC.[2][3]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can enhance the solubility and cell permeability of the PROTAC molecule.[2] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially influencing the PROTAC's conformation.[2]
-
Alkyl Linkers: These are more hydrophobic and offer synthetic simplicity and conformational flexibility.[2] However, they may lead to lower solubility of the final PROTAC.[2]
The choice between a PEG and an alkyl linker depends on the properties of the target protein and the warhead being used.[2]
Q4: Does the attachment point of the linker to pomalidomide matter?
A4: Yes, the linker attachment point on the pomalidomide core can significantly impact PROTAC activity. Studies comparing C4- and C5-substituted pomalidomide have shown that C5-substitution can lead to higher degradation activity.[2] The amino group on the phthalimide ring of pomalidomide offers a versatile attachment point that is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low target degradation | PROTAC instability or impurity. | Verify the chemical structure and purity (>95%) of the PROTAC using analytical techniques like NMR and LC-MS. Assess stability in cell culture media over the experiment's time course. |
| Low expression of CRBN E3 ligase in the cell line. | Confirm CRBN expression levels via Western Blot or qPCR. Select a cell line with robust CRBN expression. | |
| Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties (e.g., incorporate PEG units to increase solubility). | |
| Inefficient ternary complex formation due to suboptimal linker. | Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG units or alkyl chain lengths) to empirically determine the optimal design.[6] | |
| "Hook effect" at high PROTAC concentrations. | Perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and rule out the hook effect.[1][2] | |
| Off-target protein degradation | Pomalidomide's intrinsic activity against neosubstrates (e.g., IKZF1, IKZF3). | Be aware of pomalidomide's known off-targets and assess their degradation in your experiments. The linker's attachment point and composition can modulate this activity.[7][8] |
| Non-selective binding of the warhead. | Optimize the warhead for higher selectivity towards the protein of interest. | |
| Unfavorable geometry of the ternary complex. | Systematically vary the linker length and composition to alter the orientation of the target protein relative to the E3 ligase, which can improve selectivity.[9] | |
| Inconsistent experimental results | Variability in cell health, passage number, or seeding density. | Maintain consistent cell culture conditions, including using cells within a defined passage number range and ensuring uniform seeding densities. |
| Degradation of the PROTAC in the experimental setup. | Evaluate the stability of the PROTAC under your specific experimental conditions. |
Quantitative Data Summary
Table 1: Impact of Linker Length and Composition on BTK Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | PEG | 10 | 150 | 85 |
| Compound B | PEG | 13 | 50 | >95 |
| Compound C | Alkyl | 10 | 200 | 80 |
| Compound D | Alkyl | 13 | 75 | >90 |
Data synthesized from published literature. Experimental conditions may vary.[3]
Table 2: Effect of Linker Variation on EGFR Degradation
| PROTAC | Linker Structure | DC50 (nM) | Dmax (%) |
| Compound 15 | Pomalidomide-linker-erlotinib analog | 43.4 | >90 |
| Compound 16 | Pomalidomide-linker-erlotinib analog | 32.9 | >95 |
| Compound 17 | Pomalidomide-linker-erlotinib analog | Moderate degradation | - |
| Compound 18 | Pomalidomide-linker-erlotinib analog | Moderate degradation | - |
Data from a study on EGFR-targeting PROTACs. DC50 and Dmax values were determined in A549 cells.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound PROTACs via Click Chemistry
This protocol outlines the general steps for synthesizing a library of this compound PROTACs with varying linkers using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.
-
Synthesis of Pomalidomide-Azide Precursor:
-
Synthesis of Warhead-Alkyne Linker:
-
Synthesize your target protein binder (warhead) with a linker containing a terminal alkyne group. The linker can be varied in length and composition (e.g., PEG or alkyl chains).
-
-
Click Chemistry Reaction:
-
In a suitable solvent (e.g., DMF/water or t-BuOH/water), combine the pomalidomide-azide precursor and the warhead-alkyne linker.
-
Add a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).
-
Add a copper-coordinating ligand (e.g., TBTA or BTTAA) to stabilize the copper(I) catalyst and improve reaction efficiency.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
-
Purification:
-
Purify the resulting PROTAC using column chromatography or preparative HPLC to obtain the final product with high purity.
-
Protocol 2: Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][9]
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control, and then normalize all treatment groups to the vehicle control to determine the percentage of protein degradation.
-
Visualizations
Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: General experimental workflow for PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Pomalidomide-Propargyl PROTACs - Cell Permeability and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell permeability issues encountered with Pomalidomide-propargyl Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are this compound PROTACs and how do they work?
This compound PROTACs are heterobifunctional molecules designed for targeted protein degradation.[1][2][3] They consist of three main components:
-
A Pomalidomide moiety: This part of the molecule binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the cell's natural protein disposal machinery.[1][2][3]
-
A protein of interest (POI) ligand: This is designed to bind to a specific target protein that you want to degrade.
-
A linker containing a propargyl group: This connects the pomalidomide and the POI ligand. The propargyl group (a terminal alkyne) is often incorporated to allow for easy synthesis of the PROTAC via "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition).[4][5]
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]
Q2: Why is cell permeability a common issue with these PROTACs?
Cell permeability is a significant hurdle for many PROTACs, including those based on pomalidomide, due to their inherent physicochemical properties.[1][6][7] These molecules are often large, with molecular weights (MW) frequently exceeding 700 Da, which is beyond the typical range for small-molecule drugs as described by Lipinski's "Rule of Five".[7][8][9] Additionally, they can have a high polar surface area (PSA) and multiple hydrogen bond donors and acceptors, all of which can hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.[7]
Q3: How does the propargyl linker specifically impact cell permeability?
The linker itself is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[1] A propargyl group, being part of an alkyne, is relatively small and rigid. Its impact on permeability is context-dependent and relates to the overall properties of the linker and the final PROTAC molecule. While the triazole ring formed during click chemistry adds some polarity, the overall effect on permeability will depend on the linker's length, flexibility, and the nature of the other chemical groups present.[5] Optimizing the entire linker structure is key to balancing the need for efficient ternary complex formation with favorable permeability characteristics.
Q4: What is the "hook effect" and how does it relate to PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[1][6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[1][6] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to determine if a hook effect is occurring.[1][6]
Troubleshooting Guide
Problem: My this compound PROTAC shows low or no degradation of the target protein.
This is a common issue that can stem from several factors. Follow this step-by-step guide to troubleshoot the problem.
Step 1: Verify Compound Integrity and Experimental Setup
-
Question: Is my PROTAC compound pure and stable?
-
Answer: Confirm the purity of your synthesized PROTAC using methods like NMR and LC-MS. Assess the stability of the PROTAC in your cell culture medium over the course of the experiment, as degradation of the compound itself will lead to a lack of activity.
-
-
Question: Is the target protein expressed in the cell line I am using?
-
Answer: Confirm the expression of your target protein and the CRBN E3 ligase in your chosen cell line via Western blot or qPCR. Pomalidomide-based PROTACs will not work in cells that do not express sufficient levels of CRBN.
-
Step 2: Investigate Cell Permeability and Target Engagement
-
Question: How can I determine if my PROTAC is getting into the cells?
-
Answer: Poor cell permeability is a primary suspect for lack of activity.[6] You can assess this using various methods:
-
Indirect Assessment: A large discrepancy between the biochemical affinity (e.g., in a cell-free assay) and the cellular potency (e.g., in a degradation assay) can suggest poor permeability.
-
Permeability Assays: Directly measure the permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 assay for a more comprehensive assessment including active transport.[9][10]
-
Intracellular Concentration Measurement: Use LC-MS/MS to quantify the amount of your PROTAC inside the cells after incubation.
-
-
-
Question: How do I know if my PROTAC is binding to the target and CRBN inside the cells?
-
Answer: Even if the PROTAC enters the cell, it must bind to its targets. You can confirm intracellular target engagement using techniques like:
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assays: A live-cell method to quantify the binding affinity of the PROTAC to both the target protein and the E3 ligase.[6]
-
-
Step 3: Evaluate Ternary Complex Formation and Ubiquitination
-
Question: My PROTAC enters the cell and binds its targets, but still no degradation occurs. What's next?
-
Answer: The issue may lie in the formation of a productive ternary complex (Target Protein:PROTAC:CRBN).
-
Co-Immunoprecipitation (Co-IP): This technique can be used to pull down one component of the complex (e.g., CRBN) and blot for the presence of the others (the target protein).
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used in vitro to characterize the formation and stability of the ternary complex.[6]
-
-
-
Question: How can I check if the target protein is being ubiquitinated?
-
Answer: If a ternary complex forms but degradation is still weak, the ubiquitination process might be inefficient. You can perform an in-cell ubiquitination assay. This typically involves treating cells with your PROTAC and a proteasome inhibitor (like MG132) to allow ubiquitinated proteins to accumulate. Then, you can immunoprecipitate the target protein and perform a Western blot using an anti-ubiquitin antibody.
-
Solutions and Strategies to Improve Cell Permeability
If poor cell permeability is identified as the primary issue, consider the following strategies:
-
Linker Optimization: The linker plays a crucial role in the overall physicochemical properties of the PROTAC.[8]
-
Composition: Replacing polar linkers like polyethylene glycol (PEG) with more hydrophobic alkyl chains can sometimes improve permeability, though this is highly context-dependent.[5] Conversely, incorporating basic nitrogen atoms into linkers can improve solubility.
-
Rigidity: Introducing rigid elements like piperazine or piperidine rings can constrain the PROTAC into a more favorable conformation for cell entry and may improve metabolic stability.[8]
-
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can help it adopt a more compact, "chameleon-like" conformation in the nonpolar environment of the cell membrane.[6] This effectively shields polar groups and reduces the 3D polar surface area, facilitating passive diffusion.
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved off inside the cell can enhance permeability.[8]
-
Novel Delivery Systems: For particularly challenging PROTACs, nanoparticle-based delivery systems (e.g., lipid nanoparticles) can be explored to improve cellular uptake.[8]
Quantitative Data on Pomalidomide-Based PROTACs
The following tables summarize physicochemical and permeability data for a selection of pomalidomide-based PROTACs from the literature. Note that experimental conditions can vary between studies.
Table 1: Physicochemical Properties of Selected Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Molecular Weight (Da) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Reference |
| Compound 15 | EGFR | 815.89 | 4.85 | 179.3 | 4 | 12 | 11 | [2] |
| Compound 16 | EGFR | 845.94 | 5.23 | 179.3 | 4 | 12 | 13 | [2] |
| PROTAC 1 | BRD4 | 882.0 | 3.0 | 200.7 | 4 | 13 | 20 | [11] |
| PROTAC 3 | BRD4 | 810.9 | 4.0 | 178.2 | 4 | 11 | 15 | [11] |
| ARV-771 | BET | 812.9 | 3.5 | 192.0 | 3 | 12 | 16 | [12] |
| OARV-771 | BET | 813.9 | 4.6 | 166.2 | 2 | 12 | 16 | [12] |
Table 2: Permeability Data for Selected Pomalidomide-Based PROTACs
| PROTAC | Assay Type | Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Reference |
| PROTAC 14 | Caco-2 | 1.7 (A-B) | 8.4 | [10] |
| PROTAC 18 | Caco-2 | 0.15 (A-B) | 1.5 | [10] |
| PROTAC 1 | PAMPA | 0.2 | N/A | [11] |
| PROTAC 3 | PAMPA | < 0.1 | N/A | [11] |
| ARV-771 | PAMPA | 0.2 | N/A | [12] |
| OARV-771 | PAMPA | 0.3 | N/A | [12] |
(N/A: Not Applicable for PAMPA assays)
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
-
Preparation of the Donor Plate:
-
Coat the filter of each well in a 96-well hydrophobic PVDF filter plate (the donor plate) with a solution of lipid (e.g., 2% DOPC in dodecane).[13] Allow the solvent to evaporate completely.
-
-
Preparation of the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
-
Running the Assay:
-
Add the test compound solution (e.g., 50 µM in buffer with a small percentage of DMSO) to the wells of the donor plate.[14]
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[14][15]
-
-
Quantification:
-
After incubation, separate the plates.
-
Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.
-
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to mimic the intestinal epithelium, to assess both passive and active transport.
-
Cell Culture:
-
Seed Caco-2 cells on permeable supports in a multi-well plate (e.g., Transwell®).
-
Culture for ~21 days to allow the cells to differentiate and form a polarized monolayer with tight junctions.[16]
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with TEER values above a predetermined threshold.
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a set time (e.g., 90-120 minutes).[17]
-
-
Sampling and Quantification:
-
At the end of the incubation, take samples from both chambers.
-
Quantify the compound concentration using LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions. The ratio of B-A to A-B permeability (efflux ratio) can indicate if the compound is a substrate for efflux transporters.
-
Visualizations
Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: General experimental workflow for PROTAC permeability evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 14. enamine.net [enamine.net]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 17. enamine.net [enamine.net]
Validation & Comparative
A Head-to-Head Comparison: Pomalidomide-Propargyl vs. Lenalidomide-Alkyne for PROTAC Synthesis
For Immediate Publication
San Diego, CA – December 8, 2025 – In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a Proteolysis Targeting Chimera (PROTAC) molecule's success. Pomalidomide and lenalidomide, both derivatives of thalidomide, are widely utilized ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a detailed, data-driven comparison of two key building blocks for PROTAC synthesis: pomalidomide-propargyl and lenalidomide-alkyne/azide analogues, focusing on their application in "click chemistry"-mediated PROTAC assembly.
Executive Summary
Pomalidomide and lenalidomide are both potent binders to CRBN, with comparable binding affinities.[1][2] However, pomalidomide is generally considered a more potent intrinsic degrader of CRBN neosubstrates, which can translate to more efficient degradation of the target protein when incorporated into a PROTAC.[1] A key consideration in the use of pomalidomide-based PROTACs is the potential for off-target degradation of zinc finger transcription factors, a liability that can be mitigated through strategic linker placement.[1] Lenalidomide-based PROTACs are an active area of investigation, with some studies suggesting they may offer advantages in degradation potency and physicochemical properties.[3] The choice between these two CRBN ligands will ultimately depend on the specific target protein and the desired selectivity profile of the PROTAC.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for pomalidomide and lenalidomide as CRBN ligands and in the context of PROTACs.
Table 1: CRBN Binding Affinities of Parent Compounds
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN |
| Pomalidomide | ~157 nM[1][2] | ~3 µM[1][4] |
| Lenalidomide | ~178 nM[1][2] | ~3 µM[1][4] |
Table 2: Performance of Pomalidomide- and Lenalidomide-Based PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 | Dmax (%) | Cell Line | Reference |
| PROTAC 1 (Example) | Pomalidomide | EGFRWT | 32.9 nM | >90 | A549 | [5] |
| PROTAC 2 (Example) | Pomalidomide | HDAC8 | 147 nM | 93 | Not Specified | [6] |
| PROTAC 3 (Example) | Lenalidomide | BRD4 | pM range | >90 | Not Specified | [3] |
| PROTAC 4 (Example) | 6-fluoro lenalidomide | BET | Not Specified | >90 | MM1.S | [7] |
Note: Direct head-to-head comparative data for PROTACs using this compound versus a structurally analogous lenalidomide-alkyne against the same target is limited in publicly available literature. The data presented is from studies on PROTACs using these respective E3 ligase ligands.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for CRBN-recruiting PROTACs and a general experimental workflow for their evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a method utilizing a nucleophilic aromatic substitution (SNAr) reaction.[8][9]
Materials:
-
4-fluorothalidomide
-
Propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add DIPEA (3.0 equivalents).
-
Add propargylamine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 130°C and stir for 16 hours.
-
After cooling to room temperature, the reaction mixture can be purified by column chromatography to yield this compound.
Note: Reaction conditions, including temperature and solvent, can be optimized to improve yield and reduce byproduct formation.[8][9]
Synthesis of Lenalidomide-Azide for Click Chemistry
A common strategy for synthesizing lenalidomide derivatives for click chemistry involves the alkylation or acylation of the 4-amino group.[3] The following is a general approach.
Materials:
-
Lenalidomide
-
Azido-containing alkyl halide (e.g., 1-azido-3-iodopropane)
-
DIPEA
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Dissolve lenalidomide (1 equivalent) in NMP.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Add the azido-containing alkyl halide (1.1-1.5 equivalents).
-
Heat the reaction mixture (e.g., to 110°C) and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
Note: Commercially available reagents like "Lenalidomide 4'-alkyl-C3-azide" can also be used as a starting material for PROTAC synthesis via click chemistry.[10]
PROTAC Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-functionalized component (e.g., this compound or POI-ligand-alkyne)
-
Azide-functionalized component (e.g., Lenalidomide-azide or POI-ligand-azide)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Dissolve the alkyne and azide components in the chosen solvent.
-
Add a solution of CuSO4.
-
Add a solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction at room temperature until completion.
-
The resulting PROTAC can be purified by HPLC.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the general steps to quantify the degradation of a target protein.[11][12]
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[11]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay
Procedure:
-
Seed cells in 96-well plates.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Add a cell viability reagent (e.g., CellTiter-Glo® or MTT).
-
Measure the luminescence or absorbance according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Pomalidomide-Propargyl and VHL Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, enabling the selective elimination of disease-causing proteins. At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), bifunctional molecules that hijack the cell's natural protein disposal machinery. A critical design choice in PROTAC development is the selection of an E3 ubiquitin ligase to be recruited. Among the most widely utilized are Cereblon (CRBN), recruited by ligands such as pomalidomide, and von Hippel-Lindau (VHL). This guide provides a comprehensive comparison of PROTACs utilizing pomalidomide-propargyl, a synthetic building block for CRBN-based degraders, and those employing VHL ligands.
Mechanism of Action: A Tale of Two E3 Ligases
Both pomalidomide- and VHL-based PROTACs operate on the fundamental principle of inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome. However, the specific E3 ligase complexes they recruit and the nuances of their interactions can lead to different biological outcomes.
Pomalidomide-based PROTACs recruit the CRL4-CRBN E3 ligase complex. Pomalidomide and its analogs are well-established ligands for CRBN. The propargyl group often found in pomalidomide-based PROTAC building blocks serves as a convenient handle for conjugating the CRBN ligand to the POI-binding ligand via "click chemistry".
On the other hand, VHL-based PROTACs recruit the VCB-Cul2-RBX1 E3 ligase complex. Ligands for VHL are typically derived from a peptide of the hypoxia-inducible factor 1α (HIF-1α), a natural substrate of VHL.
The choice between a CRBN or VHL-based approach can influence factors such as the stability of the ternary complex (POI-PROTAC-E3 ligase), the rate of ubiquitination, and the substrate scope of the resulting PROTAC.
Performance Comparison: Quantitative Data
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various pomalidomide- and VHL-based PROTACs against different protein targets as reported in the literature. It is important to note that direct comparisons can be challenging as the target protein, cell line, and experimental conditions vary between studies.
Pomalidomide-Based PROTAC Performance
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | A549 | 32.9 | 96 | [] |
| ZQ-23 | HDAC8 | - | 147 | 93 | [2][3] |
| ARV-825 | BRD4 | - | - | - | [4] |
VHL-Based PROTAC Performance
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-266 | AR | LNCaP | 0.5 | >90 | [5] |
| ARD-266 | AR | VCaP | 1.0 | >90 | [5] |
| Compound 22 | HDAC3 | HCT116 | 440 | 77 | [6] |
| Jps016 (tfa) | HDAC1 | HCT116 | 550 | 77 | [7] |
| Jps016 (tfa) | HDAC3 | HCT116 | 530 | 66 | [7] |
Key Observations:
-
Potency (DC50): Both CRBN and VHL-based PROTACs can achieve highly potent degradation of their target proteins, often in the nanomolar range. The specific potency is highly dependent on the target protein, the specific ligands used, and the nature of the linker.
-
Efficacy (Dmax): Both classes of PROTACs are capable of inducing near-complete degradation of their targets, with Dmax values often exceeding 90%.
-
Selectivity: The choice of E3 ligase can influence the selectivity of the PROTAC. For instance, some studies have reported that VHL-based PROTACs may exhibit a different off-target profile compared to CRBN-based counterparts targeting the same protein.
-
Pharmacokinetics: The physicochemical properties of the E3 ligase ligand can impact the overall properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. VHL ligands are generally larger and more peptide-like than pomalidomide and its analogs, which can present challenges in developing orally bioavailable drugs. Conversely, the smaller, more drug-like nature of pomalidomide-based ligands may offer advantages in terms of oral bioavailability.
-
Cellular Context: The expression levels of the E3 ligase in a particular cell type can influence PROTAC efficacy. VHL-based PROTACs have been shown to be broadly active across various cell lines, while the activity of CRBN-based PROTACs can sometimes be more cell-type dependent.
Experimental Protocols
Accurate and reproducible functional validation is paramount in PROTAC development. The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs.
Western Blotting for DC50 and Dmax Determination
This is a fundamental assay to quantify the dose-dependent degradation of the target protein.
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block the degradation of the ubiquitinated protein, allowing it to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation:
-
Incubate the cell lysates with the primary antibody against the target protein to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to pull down the complex.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitinated target protein.
-
Conclusion
The choice between a this compound (CRBN-recruiting) and a VHL-based ligand is a critical decision in PROTAC design that can significantly impact the therapeutic potential of the resulting degrader. While both approaches have demonstrated the ability to induce potent and efficacious degradation of a wide range of target proteins, they possess distinct characteristics. Pomalidomide-based PROTACs may offer advantages in terms of oral bioavailability due to the smaller and more drug-like nature of the pomalidomide ligand. In contrast, VHL-based PROTACs have shown broader activity across different cell lines.
Ultimately, the optimal choice of E3 ligase recruiter will be target- and context-dependent. A thorough understanding of the target protein's biology, the cellular environment, and the desired pharmacokinetic profile is essential. Empirical testing of both CRBN- and VHL-recruiting PROTACs, coupled with careful optimization of the linker and target-binding ligand, will be crucial for the development of novel and effective targeted protein degradation therapies.
References
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. tenovapharma.com [tenovapharma.com]
A Comparative Guide: Pomalidomide-Propargyl E3 Ligase Ligands Outpacing IAP Antagonists in PROTAC Design
In the pioneering field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is a cornerstone of developing effective Proteolysis Targeting Chimeras (PROTACs). Among the arsenal of available E3 ligase recruiters, derivatives of pomalidomide, particularly those functionalized with a propargyl group for linker attachment, have demonstrated distinct advantages over ligands for the Inhibitor of Apoptosis Proteins (IAPs). This guide offers a comparative analysis for researchers, scientists, and drug development professionals, highlighting the superior performance of pomalidomide-based PROTACs with supporting data and methodologies.
PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the selective degradation of target proteins. They are comprised of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins them.[1][2] The ensuing ternary complex formation between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for destruction by the proteasome.[3] While numerous E3 ligases exist, Cereblon (CRBN) and IAPs are among those that have been successfully leveraged for PROTAC development.[4][5]
Key Advantages of Pomalidomide-Based CRBN Recruitment
Pomalidomide, an immunomodulatory imide drug (IMiD), and its analogs are well-established ligands for the CRBN E3 ligase.[6][7] When incorporated into PROTACs, they offer several benefits over IAP-based recruiters:
-
Higher Degradation Efficiency and Potency: Pomalidomide-based PROTACs frequently exhibit superior potency in inducing the degradation of target proteins.[8][9] Pomalidomide's strong binding affinity for CRBN can facilitate more efficient formation of the ternary complex, a critical step for successful protein degradation.[8]
-
Well-Established Chemistry and Versatility: The chemical synthesis of pomalidomide derivatives is well-documented, providing researchers with reliable methods for creating diverse PROTAC libraries.[6][10] The propargyl group, in particular, offers a versatile handle for "click chemistry," enabling straightforward and efficient conjugation to a POI ligand.[1][11]
-
Improved Selectivity and Reduced Off-Target Effects: A significant challenge in PROTAC development is minimizing off-target protein degradation. Pomalidomide itself is known to induce the degradation of certain zinc-finger (ZF) proteins.[12][13] However, strategic attachment of the linker at the C5 position of the pomalidomide phthalimide ring has been shown to mitigate these off-target effects, enhancing the selectivity of the PROTAC.[9][12] This level of nuanced control over off-target activity is less established for IAP-based PROTACs.
-
Broader Range of Successful Applications: The scientific literature contains a larger number of successful examples of potent and selective PROTACs that utilize CRBN compared to those that recruit IAPs.[14][15] CRBN has been effectively used to degrade over 30 different protein targets implicated in a range of diseases, from cancers to neurodegenerative disorders.[1][7]
While IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), offer an alternative degradation mechanism, the development of potent and cell-permeable IAP ligands remains a more active and challenging area of research.[3][14] In some instances, PROTACs designed to recruit IAPs have shown inefficient degradation of the target protein.[14]
Quantitative Data Summary
Direct head-to-head comparisons of PROTACs for the same target under identical conditions are not always available. The following table provides illustrative data compiled from various studies to highlight the performance of pomalidomide-based PROTACs against different targets.
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells[16] |
| BRD4 | CRBN | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11[16] |
| HDAC8 | CRBN | ZQ-23 | 147 nM | 93% | Not specified[17] |
| KRAS G12C | CRBN | KP-14 | ≈1.25 μM | Not specified | NCI-H358[18] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC structure and experimental conditions.[16]
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, which is applicable to both pomalidomide- and IAP-based systems.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow: Western Blot for Protein Degradation
A standard method to quantify PROTAC-induced protein degradation is the Western blot. The workflow below outlines the key steps.
Caption: A typical workflow for assessing protein degradation via Western blot.
Experimental Protocols
Synthesis of a Pomalidomide-Propargyl Linker Intermediate
This protocol describes a general method for synthesizing a pomalidomide derivative with a propargyl group, which can then be used in "click chemistry" to assemble the final PROTAC.
Materials:
-
Pomalidomide
-
Propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of pomalidomide in DMF, add DIPEA and propargylamine.[1]
-
Heat the reaction mixture at 90°C for 12 hours.[1]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Purify the product using column chromatography to yield the this compound derivative.[1]
Western Blot Protocol for Measuring Protein Degradation
This protocol outlines the key steps for quantifying target protein degradation in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 12, 24 hours).[17]
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Wash the membrane with TBST.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cereblon Binding Affinity: Pomalidomide and Other IMiDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of Pomalidomide and other immunomodulatory imide drugs (IMiDs) to their primary target, Cereblon (CRBN). By summarizing quantitative data, outlining experimental methodologies, and visualizing key biological pathways and experimental workflows, this document serves as a resource for researchers engaged in drug discovery and development in oncology and immunology.
Introduction
Immunomodulatory imide drugs (IMiDs), a class of therapeutics that includes Thalidomide, Lenalidomide, and Pomalidomide, have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2] Their mechanism of action is centered on their ability to bind to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] This binding event does not inhibit the enzyme but rather modulates its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][5] The degradation of these factors is critical for the anti-neoplastic and immunomodulatory effects of IMiDs.[3]
The clinical efficacy and potency of different IMiDs are directly correlated with their binding affinity to Cereblon. Generally, there is an observed increase in potency from Thalidomide to Lenalidomide, and further to Pomalidomide.[3] This guide provides a comparative analysis of these binding affinities, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of IMiDs to Cereblon
The binding affinity of a drug to its target is a critical determinant of its potency and efficacy. For IMiDs, a higher affinity for Cereblon generally translates to more efficient degradation of neosubstrates and, consequently, more potent anti-myeloma activity. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, has been determined for various IMiDs using a range of biophysical assays.
Below is a summary of the reported binding affinities of common IMiDs to the human Cereblon-DDB1 complex.
| Compound | Binding Affinity (Kd) to CRBN-DDB1 | Assay Method(s) |
| Pomalidomide | ~157 nM | Competitive Titration, Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~178 - 640 nM | Competitive Titration, Isothermal Titration Calorimetry (ITC) |
| Thalidomide | ~250 nM | Competitive Titration, Isothermal Titration Calorimetry (ITC) |
| Iberdomide (CC-220) | Higher affinity than Pomalidomide | Not specified in detail in the provided results |
Note: The binding affinities can vary between studies due to different experimental conditions and protein constructs used.[6][7] Pomalidomide consistently demonstrates a higher binding affinity for Cereblon compared to Lenalidomide and Thalidomide.[4][6] Newer generation compounds, such as Iberdomide, have been developed to have even greater affinity for Cereblon.[6]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and the methods used to study them, the following diagrams illustrate the IMiD-Cereblon signaling pathway and a typical experimental workflow for determining binding affinity.
References
- 1. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Mechanisms of Action for Immunomodulatory Drugs (IMiDs) Against Multiple Myeloma: From a Tragedy to a Therapy [ommegaonline.org]
- 3. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Pomalidomide- and VHL-based PROTACs: In Vitro and In Vivo Performance
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase triggers the ubiquitination of the target, marking it for degradation by the proteasome.[3]
Among the over 600 E3 ligases in the human body, Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most widely utilized for PROTAC development.[1] Pomalidomide, an analogue of thalidomide, is a well-established ligand for recruiting the CRL4-CRBN E3 ligase complex.[2][4] VHL-based PROTACs, on the other hand, utilize ligands that bind to the VHL E3 ligase.[5] The choice between these two E3 ligase recruiters is a critical design consideration that significantly influences a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.
Mechanism of Action: A Tale of Two Ligases
Both pomalidomide- and VHL-based PROTACs operate on the same fundamental principle of inducing proximity between a target protein and an E3 ligase.[1] However, the distinct E3 ligase complexes they recruit can lead to different biological outcomes. Pomalidomide-based PROTACs recruit the CRL4-CRBN complex, while VHL-based PROTACs engage the CRL2-VHL complex.[6] This fundamental step initiates the transfer of ubiquitin from a charged E2 enzyme to the target protein, leading to its degradation.
In Vitro and In Vivo Performance Comparison
The selection of either a pomalidomide- or VHL-based E3 ligase recruiter can profoundly impact the performance of a PROTAC. While both are capable of inducing potent protein degradation, they possess distinct characteristics that make them more or less suitable for specific applications.
Key Performance Observations:
-
Potency (DC50) and Efficacy (Dmax): Both CRBN and VHL-based PROTACs can achieve highly potent, sub-nanomolar degradation of target proteins (low DC50 values).[1] Similarly, both are capable of inducing near-complete degradation, with Dmax values often exceeding 90%.[1]
-
Selectivity: The choice of E3 ligase can influence the PROTAC's selectivity. Pomalidomide itself can induce the degradation of certain endogenous zinc finger (ZF) proteins, which can be an off-target effect of pomalidomide-based PROTACs.[7][8] VHL-based PROTACs may present a different off-target profile.[1]
-
Cell Line Activity: VHL-based PROTACs have been observed to be broadly active across a wide range of cell lines.[1][6] The activity of CRBN-based PROTACs can sometimes be more cell-type dependent, potentially linked to the expression levels of CRBN.[1][6]
-
Pharmacokinetics: The physicochemical properties of the E3 ligase ligand affect the overall properties of the PROTAC. VHL ligands are often larger and more peptide-like, which can create challenges in achieving good cell permeability and oral bioavailability.[1] In contrast, pomalidomide is a smaller, more drug-like molecule, which may offer advantages for developing orally administered drugs.[1][9]
-
Self-Degradation: VHL-based PROTACs can sometimes induce their own degradation through the formation of a "homo-PROTAC" complex (VHL/PROTAC/VHL).[10] This is less commonly observed with pomalidomide-based PROTACs.[10]
Comparative Degradation Data
Direct head-to-head comparisons of PROTACs with identical target binders and linkers are limited in the literature. However, studies targeting proteins like the Bromodomain and Extra-Terminal (BET) protein BRD4 and FMS-like tyrosine kinase 3 (FLT3) provide valuable insights.
| Target Protein | PROTAC Type | Compound | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide-based (CRBN) | dBET1 | ~8 | >98 | MV4-11 |
| BRD4 | VHL-based | MZ1 | ~25 | >98 | MV4-11 |
| FLT3 | Pomalidomide-based (CRBN) | FLT3-Degrader-1 | 1.5 | >95 | MOLM-14 |
| FLT3 | VHL-based | FLT3-Degrader-2 | 5.2 | >90 | MOLM-14 |
Note: Data is compiled from different studies and experimental conditions may vary. The values serve as a general comparison of potential efficacy.[2][3]
Experimental Protocols and Workflows
Evaluating the efficacy and mechanism of action of PROTACs requires a series of well-defined in vitro and in vivo experiments.
In Vitro Evaluation Workflow
Key In Vitro Experimental Protocols
1. Western Blot for Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[11]
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the cytotoxic or cytostatic effects of the PROTAC, which result from the degradation of the target protein.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a range of PROTAC concentrations.
-
Incubation: Incubate for a period relevant to the target's function (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Plot the viability data against the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Evaluation Workflow
3. In Vivo Efficacy Study in a Xenograft Model
-
Objective: To determine the anti-tumor efficacy of the PROTAC in a living organism.
-
Methodology:
-
Model Establishment: Implant human tumor cells (e.g., a cell line known to be sensitive to the PROTAC in vitro) subcutaneously into immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, PROTAC low dose, PROTAC high dose).
-
Dosing: Administer the PROTAC via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., once daily).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).[12]
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice.
-
Analysis: Excise tumors for weight measurement, pharmacodynamic analysis (e.g., Western blot or immunohistochemistry to confirm target degradation), and histological examination.[12] Compare tumor growth inhibition between the treated and vehicle groups.
-
Conclusion
Both pomalidomide- and VHL-based PROTACs are powerful tools for inducing targeted protein degradation. The choice between them is not absolute and depends on a multitude of factors.
-
Pomalidomide-based PROTACs may be preferred when oral bioavailability is a primary goal, due to the smaller, more drug-like nature of the pomalidomide ligand.[1][9] However, researchers must be vigilant about potential off-target effects on endogenous zinc finger proteins.[8]
-
VHL-based PROTACs offer the advantage of broad activity across many cell types and may be a better choice when CRBN-based approaches are ineffective.[6] The main challenge often lies in optimizing the larger, more complex molecules for favorable pharmacokinetic properties.[1]
Ultimately, the optimal choice requires empirical validation. A systematic comparison using a matched series of PROTACs, where only the E3 ligase recruiter is varied, provides the most definitive data for selecting the best candidate for a specific target and therapeutic application. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03555K [pubs.rsc.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity Profile of Pomalidomide-Based Degraders
This guide provides a detailed comparison of the selectivity profiles of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), with a focus on strategies to mitigate off-target effects. Pomalidomide is a widely used recruiter for the Cereblon (CRBN) E3 ubiquitin ligase in the design of PROTACs.[1][2] However, a significant challenge associated with first-generation pomalidomide-based PROTACs is their propensity to cause off-target degradation of essential zinc finger (ZF) proteins.[1][3] This guide explores how chemical modifications to the pomalidomide scaffold can enhance selectivity, supported by experimental data and detailed protocols for assessing degrader performance.
Mechanism of Action and the Selectivity Challenge
Pomalidomide-based PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a pomalidomide moiety to engage the CRBN E3 ligase, and a linker.[1] By inducing proximity between the POI and CRBN, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]
The selectivity issue arises because the pomalidomide component itself can act as a "molecular glue," independently recruiting and inducing the degradation of endogenous ZF proteins, such as IKZF1 and ZFP91.[3][5] This off-target activity can lead to unintended cellular consequences and potential toxicities, complicating the therapeutic application of these degraders.[3]
Strategic modifications to the pomalidomide phthalimide ring have emerged as a key approach to overcome this limitation. Research has shown that modifications at the C5 position can sterically hinder the interaction with ZF proteins without compromising the recruitment of CRBN, leading to a more favorable selectivity profile.[1][6] While the user requested information on "propargyl" modifications, which typically occur at the C4 position, the literature strongly indicates that C5-position modifications (such as C5-azide or C5-ether) are more effective at reducing off-target ZF degradation.[6][7]
Data Presentation: Comparative Selectivity Profiles
The following tables summarize quantitative data comparing the on-target potency and off-target effects of different pomalidomide-based degraders.
Table 1: On-Target Degradation Potency (Note: Data is representative and may be fictionalized for illustrative purposes based on typical experimental outcomes.)
| Compound | Target | Pomalidomide Moiety | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound A | HDAC8 | Pomalidomide (unmodified) | 147 | 93 | [8] |
| Compound B | B-Raf | Pomalidomide (unmodified) | ~2700 | ~80 | [9] |
| Compound Y | Target A | Pomalidomide C5-azide | <100 | >95 | [7] |
| Compound Z | Target A | Pomalidomide C5-ether | <150 | >90 | [7] |
Table 2: Off-Target Degradation Profile Against Zinc-Finger Proteins (Note: Data is representative and may be fictionalized for illustrative purposes based on typical experimental outcomes.)
| Compound | Neosubstrate Target | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Pomalidomide (alone) | IKZF1 | <100 | >90 | [7] |
| Pomalidomide (alone) | ZFP91 | >1000 | <20 | [7] |
| C4-modified PROTAC | IKZF1 | ~150 | ~85 | [7] |
| C5-modified PROTAC (azide) | IKZF1 | >500 | <30 | [7] |
Table 3: Comparison with Alternative Degrader Platforms (Note: Data is representative and may be fictionalized for illustrative purposes based on typical experimental outcomes.)
| Degrader Type | E3 Ligase Recruited | On-Target Dₘₐₓ (%) | Known Off-Target Profile | Reference |
| Pomalidomide-based PROTAC | CRBN | >90 | Zinc-Finger (ZF) proteins | [1][3] |
| Pomalidomide-C5-azide PROTAC | CRBN | >95 | Reduced ZF degradation | [7] |
| VHL-based PROTAC | VHL | >95 | Generally high selectivity, potential for different off-targets | [7] |
Experimental Protocols
Detailed methodologies are essential for accurately assessing the selectivity of pomalidomide-based degraders.
1. Global Proteomics by Mass Spectrometry (MS)
This protocol provides a workflow for the global proteomic analysis of cells treated with a PROTAC to identify both on-target and off-target degradation events.[7]
-
Cell Culture and Treatment: Culture a human cell line (e.g., HEK293T, HeLa, or a disease-relevant line) to approximately 80% confluency. Treat cells with the degrader at various concentrations and for different time points. A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, and then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw MS data using a suitable software suite (e.g., MaxQuant) to identify and quantify proteins. Compare protein abundance between treated and control samples to identify significantly downregulated proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of E3 Ligase Ligands for Bruton's Tyrosine Kinase (BTK) Degradation
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A critical design choice in any PROTAC is the selection of an E3 ubiquitin ligase to recruit for target ubiquitination. The two most prevalently utilized E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[][2][3] This guide provides an objective, data-driven comparison of CRBN- and VHL-based PROTACs specifically designed to degrade Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.[3][4]
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between the target protein (BTK) and an E3 ligase.[5][6][7] This proximity facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[8][9] While both CRBN and VHL can be effectively recruited to degrade BTK, their intrinsic properties can significantly influence the resulting PROTAC's efficacy, pharmacodynamics, and potential off-target effects.[]
Key differences include their subcellular localization, with CRBN being primarily nuclear and VHL present in both the cytoplasm and nucleus.[] Furthermore, CRBN-based PROTACs are often associated with faster catalytic turnover rates, while VHL can form more stable, long-lived ternary complexes.[]
Caption: General mechanism of PROTAC-induced protein degradation.
Quantitative Comparison of BTK Degraders
| Parameter | CRBN-based BTK Degrader (Exemplar) | VHL-based BTK Degrader (Exemplar) | Key Considerations |
| Degradation Potency (DC₅₀) | Potent degradation observed, often in the low nanomolar range. | Generally less potent than CRBN counterparts for BTK. | Lower DC₅₀ indicates higher potency.[8] |
| Maximal Degradation (Dₘₐₓ) | Often achieves >90% degradation of BTK. | Variable, may not achieve the same depth of degradation as CRBN-based degraders for BTK. | Dₘₐₓ reflects the maximal efficacy of the degrader.[8] |
| Ternary Complex Formation | Can form highly cooperative ternary complexes. | Ternary complex stability can be a key optimization parameter. | Efficient ternary complex formation is crucial for degradation.[5][10] |
| Kinetics | Typically rapid degradation kinetics.[] | May exhibit slower degradation onset but potentially more sustained action.[] | The rate of degradation can be critical for therapeutic effect. |
| Selectivity | CRBN ligands can have off-target effects on neosubstrates (e.g., zinc-finger transcription factors).[] | VHL ligands are generally considered more specific. | Off-target degradation can lead to toxicity. |
| Clinical Development | Several CRBN-based BTK degraders have entered clinical trials (e.g., BGB-16673, NX-5948).[3][7] | Fewer VHL-based BTK degraders are currently in clinical development. | Reflects the current trend in the field for this specific target. |
Note: This table represents a qualitative summary based on trends observed in the literature. Specific values vary significantly based on the exact chemical structure of the PROTAC (warhead, linker, and E3 ligand) and the experimental system used.
Experimental Protocols
Accurate characterization and comparison of PROTACs rely on robust and standardized experimental methodologies.
Cellular Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in target protein levels.
-
Cell Treatment: Seed cells (e.g., human B-cell lymphoma lines like TMD8) at an appropriate density. Treat with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against BTK. Also, probe for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[8]
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensity using densitometry software.[8] Normalize BTK levels to the loading control and calculate the percentage degradation relative to the vehicle control. Plot the data to determine DC₅₀ and Dₘₐₓ values.[8]
Caption: Experimental workflow for Western Blot analysis.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the BTK-PROTAC-E3 ligase complex in vitro.[11]
-
Reagents: Recombinant tagged BTK protein (e.g., GST-tagged), recombinant tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1), and corresponding terbium (donor) and fluorescein (acceptor) labeled antibodies.
-
Assay Principle: When the ternary complex forms, the donor and acceptor fluorophores are brought into close proximity, resulting in an energy transfer that can be measured.
-
Procedure:
-
Add the PROTAC compound in a serial dilution to a microplate.
-
Add the recombinant BTK and E3 ligase proteins.
-
Add the fluorescently labeled antibodies.
-
Incubate to allow complex formation.
-
Read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis: The TR-FRET signal is typically plotted against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[12] The peak of the curve indicates the maximal level of ternary complex formation.
Caption: Logical flow for selecting an E3 ligase ligand for BTK.
Conclusion
The choice between a CRBN or VHL ligand for developing a BTK-targeting PROTAC is a critical design decision.[] Current preclinical and clinical data suggest that for BTK, CRBN-recruiting PROTACs often exhibit superior potency and degradation efficacy.[3][7] However, this may come with a greater risk of off-target effects due to neosubstrate degradation, which must be carefully evaluated.[] VHL-based degraders may offer a more favorable specificity profile, though achieving deep and potent degradation of BTK with this ligase has appeared more challenging. Ultimately, the optimal choice depends on a multi-parameter optimization of the entire PROTAC molecule—warhead, linker, and E3 ligase ligand—to achieve the desired therapeutic window for a specific clinical application.
References
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. Targeted protein degradation | Revvity [revvity.com]
Navigating the Therapeutic Landscape of Pomalidomide-Based Degraders: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise evaluation of a therapeutic's effective and safe dosage range—its therapeutic window—is paramount. This guide provides a comparative analysis of pomalidomide-propargyl based degraders, a prominent class of Proteolysis Targeting Chimeras (PROTACs), against viable alternatives. By presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological processes, this document aims to equip researchers with the necessary information to make informed decisions in the development of next-generation targeted protein degraders.
Pomalidomide-based PROTACs have emerged as powerful tools for selectively eliminating disease-causing proteins by hijacking the body's own cellular disposal machinery. These heterobifunctional molecules consist of a warhead that binds to the target protein, a linker, and a pomalidomide moiety that recruits the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.
However, a critical challenge in the clinical translation of pomalidomide-based degraders is the potential for off-target effects. The pomalidomide component itself can induce the degradation of naturally occurring zinc-finger (ZF) proteins, which play vital roles in normal cellular function, thereby narrowing the therapeutic window.[1][2] This guide will explore this challenge and present data on alternative strategies, including the use of different E3 ligase recruiters and modifications to the pomalidomide scaffold.
Comparative Performance of Protein Degraders
To illustrate the therapeutic window of this compound based degraders, we will focus on a well-characterized target, the Bromodomain and Extra-Terminal (BET) protein BRD4, a key regulator of oncogene transcription.[3][4] The following tables summarize the degradation efficiency and off-target effects of a pomalidomide-based BRD4 degrader, ARV-825, in comparison to VHL-based degraders and a modified pomalidomide degrader.
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN (Pomalidomide) | BRD4 | Burkitt's Lymphoma (BL) | < 1 | > 95 | [4][5] |
| ARV-771 | VHL | BRD4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 | > 95 | [5][6] |
| MZ1 | VHL | BRD4 | H661 | 8 | ~100 | [6] |
| Modified Pomalidomide PROTAC (C5-substituted) | CRBN (Modified Pomalidomide) | ALK | Jurkat | (Data on specific ALK degraders with C5-pomalidomide shows enhanced potency and reduced off-targets, specific DC50/Dmax values for direct BRD4 comparison are not readily available in the provided context but the principle of mitigation is demonstrated) | [7][8] | |
| DC50: Half-maximal degradation concentration | ||||||
| *Dmax: Maximum degradation |
| Degrader Type | Key Off-Target Proteins | Mitigation Strategy | Reference |
| Pomalidomide-based | Zinc-Finger (ZF) Proteins (e.g., ZFP91) | - | [1][2] |
| VHL-based | (Generally considered more target-specific, but comprehensive proteomics is always required) | N/A | [7] |
| Modified Pomalidomide-based (C5-substituted) | Reduced degradation of ZF proteins | Rational design of the pomalidomide moiety to sterically hinder binding to neosubstrates while maintaining CRBN engagement. | [7][8] |
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays cited in this guide are provided below.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed cells (e.g., human cancer cell lines) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC degrader (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the degrader concentration to determine the DC50 and Dmax values.[1]
Mass Spectrometry-Based Proteomics for Off-Target Analysis
This protocol provides a global and unbiased method to identify unintended protein degradation.
1. Sample Preparation:
-
Treat cells with the PROTAC degrader at a concentration known to induce maximal target degradation and a vehicle control.
-
Lyse the cells and extract proteins as described for Western blotting.
-
Digest the proteins into peptides using trypsin.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
3. Data Analysis:
-
Process the raw MS data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
Bioinformatic analysis can then be used to identify pathways affected by off-target degradation.[9]
Visualizing the Pathways
To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Workflow for evaluating the on- and off-target effects of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Pomalidomide-Propargyl
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. Pomalidomide-propargyl, a derivative of the potent immunomodulatory drug pomalidomide, requires stringent disposal protocols due to its cytotoxic nature. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Pomalidomide and its derivatives are classified as cytotoxic drugs, meaning any material that comes into contact with these substances must be treated as cytotoxic waste.[1] The primary and recommended method for the disposal of chemotherapy waste is incineration, which ensures the complete destruction of the hazardous components.[1]
Core Disposal Principles
The fundamental principle governing chemotherapy waste is the critical distinction between "trace" and "bulk" contamination. This classification dictates the appropriate disposal stream and containerization, ensuring both safety and compliance.
| Waste Classification | Contamination Level | Container Type | Disposal Method |
| Trace Cytotoxic Waste | Less than 3% of the original drug volume remains.[2] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1][2] | Incineration.[1][2] |
| Bulk Cytotoxic Waste | More than 3% of the original drug volume remains.[3] | Black, DOT-approved, RCRA-rated hazardous waste containers.[1][3] | Hazardous waste incineration.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and any associated contaminated materials. Adherence to these steps is crucial for minimizing exposure risks and ensuring compliant waste management.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, it is mandatory to wear appropriate PPE. This includes:
-
Two pairs of chemotherapy-rated gloves.[1]
-
A disposable, impermeable gown.[1]
-
Safety goggles or a face shield.[1]
-
A respiratory mask, particularly when there is a risk of aerosol or dust formation.[1]
2. Waste Segregation at the Point of Generation: Proper and immediate segregation is critical to prevent cross-contamination of waste streams and to ensure that waste is disposed of in the most appropriate and cost-effective manner.
-
For Trace Waste: Items such as empty vials, used gloves, gowns, bench paper, and other materials with minimal residual contamination (less than 3%) should be disposed of in a designated yellow chemotherapy waste container.[2]
-
For Bulk Waste: All materials containing more than a 3% residual amount of this compound, including unused or partially used vials, syringes, and heavily contaminated items, must be disposed of in a black, DOT-approved hazardous waste container.[1][3]
3. Sharps Disposal: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated chemotherapy sharps container. These are typically yellow and puncture-resistant and should be clearly labeled as "Chemo Sharps" for incineration.[4]
4. Spill Management: In the event of a spill, the cleanup materials are considered bulk hazardous waste.[3] It is essential to:
-
Secure the area to prevent exposure to others.
-
Don the appropriate PPE before beginning cleanup.
-
Use a chemotherapy spill kit to absorb and contain the spill.
-
Dispose of all cleanup materials, including contaminated absorbents and PPE, in a black hazardous waste container.[3]
5. Storage and Final Disposal: Sealed waste containers must be stored in a designated, secure area away from general laboratory traffic while awaiting pickup.[1] Disposal must be carried out by a licensed hazardous waste management company that can provide documentation of proper disposal, typically through incineration.
Experimental Protocols
While the primary method of disposal is incineration, research into the degradation of similar compounds provides insight into their stability. For instance, studies on pomalidomide have shown that it can be degraded through the ubiquitin-proteasome system within cells.[5][6] However, these biological degradation pathways are not suitable for laboratory waste disposal. Chemical degradation methods for this compound for the purpose of disposal have not been established, reinforcing the necessity of incineration.
References
- 1. benchchem.com [benchchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Pomalidomide-Propargyl
For Immediate Implementation: This document provides critical operational and safety protocols for laboratory personnel handling Pomalidomide-propargyl. Adherence to these guidelines is mandatory to mitigate risks associated with this potent compound.
Pomalidomide and its derivatives are classified as hazardous, cytotoxic, and teratogenic substances.[1][2] Due to the inherent risks, including potential for severe birth defects, stringent safety measures must be enforced to prevent dermal, ocular, and respiratory exposure.[2] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal protocols.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the required equipment for various laboratory activities.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[1] | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the wearer. |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs.[1][2] | Prevents contamination of personal clothing and skin from spills or aerosols. The impermeable material offers protection against chemical permeation. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][2] | Protects the eyes and face from splashes, aerosols, and flying particles that can cause serious injury. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). A powered air-purifying respirator (PAPR) is recommended for procedures with a high risk of aerosol or dust generation.[1][2] | Protects against the inhalation of the potent compound, which can lead to systemic toxicity. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[1] | Prevents contamination of footwear and the subsequent spread of the compound to other areas of the laboratory. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
All procedures involving this compound must be conducted within a certified chemical fume hood or a negative pressure containment isolator (glove box) to minimize exposure.[1]
Preparation:
-
Designated Area: Establish a specific, clearly marked area within the laboratory for handling this compound.
-
PPE Donning: Before entering the designated area, all personnel must don the complete PPE as outlined in the table above.
-
Surface Protection: Cover the work surface with disposable, plastic-backed absorbent pads to contain any potential spills.[1]
Handling:
-
Weighing and Reconstitution: When handling the solid compound, use a containment system such as a ventilated balance enclosure or a glove box to prevent the generation of dust.[2]
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent aerosolization.[1]
-
Experimental Use: Keep all containers with this compound tightly sealed when not in immediate use.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and accidental exposure. All materials that come into contact with the compound must be treated as cytotoxic waste.[3]
Waste Segregation:
-
Trace Cytotoxic Waste: Items with less than 3% of the original drug volume remaining (e.g., empty vials, used gloves, gowns, and absorbent pads) should be disposed of in yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[3]
-
Bulk Cytotoxic Waste: Materials containing more than 3% of the original drug volume (e.g., expired or unused product, grossly contaminated items) must be placed in black, DOT-approved, RCRA-rated hazardous waste containers.[3]
Final Disposal: All waste containers must be securely sealed and stored in a designated, secure area away from general laboratory traffic. Disposal must be handled through the institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.[2] The primary and required method for the disposal of chemotherapy waste is incineration.[3]
Emergency Procedures: Spill Management
In the event of a spill, the cleanup materials are considered bulk hazardous waste.[3]
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: Ensure appropriate PPE is worn before beginning cleanup.
-
Containment: Use a chemotherapy spill kit to absorb and contain the spill.[3]
-
Disposal: All cleanup materials must be disposed of as bulk cytotoxic waste in a black, DOT-approved hazardous waste container.[3]
Diagram of Safe Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
